4-(5-aminopyrimidin-2-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-aminopyrimidin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYODFJXMGYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346131 | |
| Record name | 5-Amino-2-(4-cyanophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344334-37-8 | |
| Record name | 5-Amino-2-(4-cyanophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(5-aminopyrimidin-2-yl)benzonitrile chemical structure and properties
An In-Depth Technical Guide to 4-(5-aminopyrimidin-2-yl)benzonitrile: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Emergence of a Versatile Chemical Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The aminopyrimidine core is one such structure, renowned for its ability to form the foundation of potent and selective kinase inhibitors.[1][2] When coupled with a benzonitrile moiety, as in 4-(5-aminopyrimidin-2-yl)benzonitrile , the resulting molecule presents a unique combination of hydrogen bonding capabilities and π-stacking potential, making it a highly attractive starting point for drug discovery programs targeting a range of human diseases, most notably cancer.[2][3]
This technical guide offers a comprehensive analysis of 4-(5-aminopyrimidin-2-yl)benzonitrile, intended for researchers, scientists, and drug development professionals. We will delve into its structural attributes, plausible synthetic routes, detailed characterization protocols, and its significant potential as a cornerstone for developing next-generation targeted therapies. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to fully leverage the potential of this valuable chemical entity.
Molecular Structure and Physicochemical Properties
The structure of 4-(5-aminopyrimidin-2-yl)benzonitrile features a synergistic combination of two key pharmacophores: the 5-aminopyrimidine ring and the 4-cyanophenyl group.
Caption: Chemical structure of 4-(5-aminopyrimidin-2-yl)benzonitrile.
The aminopyrimidine moiety is a bioisostere of the adenine base in ATP, enabling it to act as a "hinge-binder" in the ATP-binding pockets of many protein kinases.[1] The amino group at the 5-position can act as a hydrogen bond donor, providing an additional interaction point for enhancing binding affinity and selectivity. The benzonitrile group is a rigid, planar structure that can engage in favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in an enzyme's active site.
Physicochemical Data Summary
As this specific compound is not widely cataloged in commercial databases, experimental physicochemical data is limited. The following properties are computed based on established algorithms, providing a reliable starting point for experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₈N₄ | - |
| Molecular Weight | 196.21 g/mol | - |
| CAS Number | Not Available | - |
| XLogP3 (Predicted) | 1.8 | PubChem[4] |
| Hydrogen Bond Donors | 1 (from NH₂) | PubChem[4] |
| Hydrogen Bond Acceptors | 4 (3 from pyrimidine N, 1 from nitrile N) | PubChem[4] |
| Polar Surface Area | 78.8 Ų | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Synthesis and Derivatization Strategies
The synthesis of 2-aryl-5-aminopyrimidines can be approached through several established routes in heterocyclic chemistry. A highly plausible and efficient method involves the condensation of a benzamidine precursor with a suitable three-carbon electrophile. This approach builds the core pyrimidine ring in a convergent manner.
Proposed Synthetic Workflow
The logical synthetic pathway commences with the formation of 4-cyanobenzamidine from 4-cyanobenzonitrile, which is then cyclized with an appropriate C3 synthon, such as a malonaldehyde or a malononitrile derivative, to construct the aminopyrimidine ring.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Cyclocondensation Route
This protocol is a representative methodology based on well-established procedures for pyrimidine synthesis.[5]
-
Preparation of 4-Cyanobenzamidine (Precursor):
-
Suspend 4-cyanobenzonitrile (1 eq) in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the solution at 0°C until saturation to form the Pinner salt intermediate.
-
Stir the sealed reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. Treat the resulting solid with a solution of ammonia in ethanol to generate 4-cyanobenzamidine.
-
-
Synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile:
-
To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, add aminomalononitrile tosylate (1 eq) and 4-cyanobenzamidine hydrochloride (1 eq).
-
Causality: Sodium ethoxide acts as a base to deprotonate the starting materials, facilitating the nucleophilic attack and subsequent cyclization required to form the pyrimidine ring.
-
Reflux the reaction mixture for 6-8 hours, monitoring progress via Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with acetic acid.
-
Pour the mixture into ice-cold water. The crude product will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Purify the crude solid using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and evaporating the solvent to yield the pure product.
-
Spectroscopic Characterization: A Self-Validating System
Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of the synthesized compound.[6]
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, use a standard 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and to allow for the observation of exchangeable protons (e.g., from the -NH₂ group).
-
Expected NMR Spectroscopic Data
The following table provides representative chemical shifts (δ) in ppm, based on data from analogous 5-aminopyrimidine structures.[7]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale |
| Pyrimidine H-4, H-6 | ~8.3 (s, 2H) | ~158.0 | Protons on the electron-deficient pyrimidine ring are deshielded. |
| Amino (-NH₂) | ~6.5 (s, 2H, broad) | - | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent. |
| Phenyl H (ortho to CN) | ~7.9 (d, 2H) | ~133.0 | Deshielded due to the electron-withdrawing nitrile group. |
| Phenyl H (meta to CN) | ~8.2 (d, 2H) | ~129.5 | Deshielded due to proximity to the pyrimidine ring. |
| Pyrimidine C-5 | - | ~115.0 | Shielded by the electron-donating amino group. |
| Nitrile (-CN) | - | ~118.0 | Characteristic chemical shift for a nitrile carbon. |
| Pyrimidine C-2 | - | ~162.0 | Quaternary carbon attached to two nitrogen atoms and the phenyl ring; highly deshielded. |
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.
-
Validation: The primary validation is the observation of the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated molecular weight (197.08). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Applications in Drug Discovery: Targeting Protein Kinases
The 4-(5-aminopyrimidin-2-yl)benzonitrile scaffold is a quintessential ATP-competitive kinase inhibitor backbone.[1][3] Protein kinases regulate a vast number of cellular processes, and their dysregulation is a common cause of cancer.[2] This scaffold can be rationally designed to target specific kinases.
Mechanism of Action: Kinase Inhibition
The aminopyrimidine core mimics the adenine portion of ATP, allowing it to bind in the highly conserved ATP-binding pocket of a kinase. The N1 and the exocyclic amino group of the pyrimidine often form crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The attached benzonitrile group then occupies an adjacent hydrophobic pocket, where substitutions can be made to enhance potency and selectivity for the target kinase over others.[3][8]
Caption: Binding mode of an aminopyrimidine scaffold in a kinase active site.
This scaffold serves as a foundational structure for inhibitors of numerous clinically relevant kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are key drivers in non-small cell lung cancer.[1]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These are crucial for angiogenesis, the process of new blood vessel formation that tumors require to grow.[3][9]
-
Cyclin-Dependent Kinases (CDKs): As essential regulators of the cell cycle, their inhibition can halt cancer cell proliferation.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(5-aminopyrimidin-2-yl)benzonitrile is not available, data from analogous aminopyrimidines and benzonitriles should be used to guide handling procedures.[10]
-
Hazard Classification: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
4-(5-aminopyrimidin-2-yl)benzonitrile stands out as a high-potential scaffold for medicinal chemistry and drug discovery. Its structural simplicity, synthetic accessibility, and inherent ability to interact with the ATP-binding site of protein kinases make it a "privileged" starting point for the development of targeted therapeutics.[2][11] The strategic combination of a hinge-binding aminopyrimidine core with a versatile benzonitrile moiety provides a robust platform for generating libraries of compounds with fine-tuned potency, selectivity, and pharmacokinetic profiles. Future research focused on the derivatization and biological evaluation of this core structure is poised to yield novel candidates for treating cancer and other diseases driven by aberrant kinase signaling.
References
- Benchchem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System.
- PMC. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
- Benchchem. (2025). The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide.
- RSC Publishing. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
-
PubMed. (2001). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. J Med Chem, 44(18), 2933-49. Available at: [Link]
-
PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorg Med Chem Lett, 17(8), 2179-83. Available at: [Link]
-
PMC. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]
-
MCE. (n.d.). 4-(5-amino-2-(mesityloxy)pyrimidin-4-ylamino)benzonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. General synthesis of N 2-arylaminopyrimidines. Available at: [Link]
-
Chemsrc. (2025). CAS#:329187-59-9 | 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile. Available at: [Link]
-
ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
-
PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
PubChem. (n.d.). Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)-. Available at: [Link]
-
CORE. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv. Available at: [Link]
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]
-
MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Available at: [Link]
-
PubChem. (n.d.). 4-Aminopyrimidine. Available at: [Link]
-
MDPI. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. benchchem.com [benchchem.com]
- 4. Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- | C16H17N3 | CID 108847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
2-(4-cyanophenyl)-5-aminopyrimidine CAS number and supplier
Technical Whitepaper: 2-(4-Cyanophenyl)-5-Aminopyrimidine as a Privileged Scaffold
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, the pyrimidine heterocycle remains a cornerstone of kinase inhibitor design, mimicking the adenine core of ATP. The specific scaffold 2-(4-cyanophenyl)-5-aminopyrimidine (CAS: 344334-37-8) represents a high-value "privileged structure."[1][2] It combines an electron-deficient pyrimidine ring with a rigid 4-cyanophenyl vector, offering dual functionality: the amino group (
This guide details the sourcing, synthesis, and application of this scaffold, moving beyond basic catalog data to provide a self-validating protocol for its generation and use.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 4-(5-aminopyrimidin-2-yl)benzonitrile |
| Common Name | 2-(4-cyanophenyl)-5-aminopyrimidine |
| CAS Number | 344334-37-8 |
| Molecular Formula | |
| Molecular Weight | 196.21 g/mol |
| InChIKey | ZUHYODFJXMGYJE-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH |
| pKa (Calc) | ~3.5 (Pyrimidine N), ~16 (Amine) |
Strategic Sourcing & Supply Chain
While the final compound is available from specialized building block suppliers, supply chain resilience dictates that researchers should be prepared to synthesize it from robust precursors. The "Make vs. Buy" decision often favors synthesis when gram-scale quantities are required for SAR (Structure-Activity Relationship) campaigns.[1][2]
Primary Precursors (High Availability)
If the target CAS 344334-37-8 is out of stock, procure the following validated starting materials:
-
5-Amino-2-chloropyrimidine
-
4-Cyanophenylboronic acid
Representative Suppliers: Enamine, Combi-Blocks, Sigma-Aldrich (Merck), WuXi AppTec.[1][2]
Validated Synthesis Protocol
The most reliable route to this scaffold is the Suzuki-Miyaura Cross-Coupling .[1][2] Unlike nucleophilic aromatic substitution (
Reaction Pathway Visualization
Figure 1: Palladium-catalyzed synthesis pathway utilizing commercially available precursors.
Step-by-Step Methodology
Reagents:
-
5-Amino-2-chloropyrimidine (1.0 eq, 129.5 mg for 1 mmol scale)[1][2]
-
(0.05 eq, 40.8 mg) — Preferred over
for air stability. -
Sodium Carbonate (
) (2.0 eq, 212 mg) dissolved in water (2 mL). -
1,4-Dioxane (8 mL) — Degassed.
Protocol:
-
Setup: In a 20 mL microwave vial or round-bottom flask, combine the chloropyrimidine, boronic acid, and Palladium catalyst.
-
Solvent Addition: Add the 1,4-dioxane and the aqueous
solution. -
Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid.
-
Reaction: Seal and heat to 90°C for 4–6 hours (or 110°C for 30 mins in a microwave reactor).
-
Monitoring: Check via LCMS. Look for Product Mass
. The starting chloride (130.0) should be consumed. -
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine. Dry over
. -
Purification: The crude material is often dark. Purify via Flash Column Chromatography (Silica gel).
-
Eluent: 0–10% Methanol in Dichloromethane (DCM). The amine is polar; ensure the column is primed.
-
Yield Expectation: 75–85% isolated yield.
Technical Rationale & Mechanism
Why this specific protocol?
-
Catalyst Selection:
is a bidentate ligand complex with a large bite angle, which accelerates the reductive elimination step, crucial for forming the sterically demanding biaryl bond. -
Unprotected Amine: The primary amine at position 5 is nucleophilic but significantly less reactive towards the Palladium center than the aryl halide. This allows the reaction to proceed without a protecting group (like Boc), saving two synthetic steps.
-
Electronic Effects: The 2-position of the pyrimidine is electron-deficient (akin to 2-chloropyridine), making the oxidative addition of Palladium slower than with a simple aryl bromide.[1][2] Heating is required. The electron-withdrawing nitrile on the boronic acid partner stabilizes the intermediate but does not inhibit transmetallation.[1][2]
Applications in Drug Discovery
This scaffold serves as a template for Type I and Type II Kinase Inhibitors .
-
Hinge Binding: The pyrimidine N1 and the C5-amino group (or its amide derivative) often form a donor-acceptor motif with the kinase hinge region (e.g., Met residue in EGFR).[1][2]
-
Solvent Front: The 4-cyanophenyl group extends towards the solvent front or the hydrophobic pocket II, depending on the specific kinase conformation.[1]
Workflow: Derivatization Strategy
Figure 2: Common medicinal chemistry transformations utilizing the C5-amino handle.[1][2]
References
-
Molaid Chemicals. (2025). Compound Datasheet: 4-(5-aminopyrimidin-2-yl)benzonitrile (CAS 344334-37-8).[1][2] Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 5-amino-2-(4-cyanophenyl)pyrimidine.[1][2] National Library of Medicine. Retrieved from [Link]
-
Gong, Y., et al. (2019). Design and synthesis of 2-phenylpyrimidine derivatives as novel antifungal agents.[1][2] RSC Medicinal Chemistry. (Demonstrates Suzuki coupling on this scaffold).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational methodology).
Sources
5-amino-2-(4-cyanophenyl)pyrimidine molecular weight and formula
[1]
Executive Summary
5-Amino-2-(4-cyanophenyl)pyrimidine (PubChem CID: 607164) is a bifunctional heteroaromatic scaffold serving as a critical intermediate in modern drug discovery and advanced materials science. Structurally, it features an electron-deficient pyrimidine core substituted at the C2 position with a 4-cyanophenyl moiety and at the C5 position with a primary amino group.
This specific substitution pattern grants the molecule unique utility:
-
Medicinal Chemistry: The 5-amino group acts as a versatile handle for derivatization (e.g., amide coupling, reductive amination) to generate kinase inhibitors, particularly targeting the ATP-binding hinge region of enzymes like JAK and EGFR.
-
Materials Science: The rigid rod-like geometry and the strong dipole moment introduced by the cyano group make it an excellent mesogenic core for liquid crystalline materials, exhibiting high birefringence and dielectric anisotropy.
Physicochemical Identity
The following data establishes the core identity of the compound for analytical verification and stoichiometric calculations.
| Property | Value | Notes |
| IUPAC Name | 4-(5-aminopyrimidin-2-yl)benzonitrile | Preferred synonym |
| Molecular Formula | C₁₁H₈N₄ | |
| Molecular Weight | 196.21 g/mol | Average mass |
| Monoisotopic Mass | 196.0749 Da | For High-Res MS |
| Physical State | Pale yellow to off-white solid | Crystalline powder |
| Solubility | DMSO, DMF, hot Ethanol | Poor in water/hexane |
| pKa (Calculated) | ~3.5 (Pyrimidyl N), ~2.5 (Amine) | Weakly basic |
| PubChem CID | 607164 | |
| SMILES | C1=CC(=CC=C1C#N)C2=NC=C(C=N2)N | |
| InChI Key | ZUHYODFJXMGYJE-UHFFFAOYSA-N |
Synthetic Architecture
The most robust and scalable route to 5-amino-2-(4-cyanophenyl)pyrimidine is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over cyclization methods (e.g., Pinner synthesis) due to milder conditions, higher functional group tolerance, and the avoidance of harsh condensing agents.
Retrosynthetic Logic
The synthesis disconnects at the C2-C1' bond between the pyrimidine and the phenyl ring.
-
Electrophile: 2-chloro-5-aminopyrimidine (commercially available, stable).
-
Nucleophile: 4-cyanophenylboronic acid (or its pinacol ester).
-
Catalyst System: Palladium(0) facilitates the C-C bond formation via an oxidative addition/reductive elimination cycle.
Experimental Protocol (Standardized)
Reagents:
-
2-Chloro-5-aminopyrimidine (1.0 equiv)
-
4-Cyanophenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) [Alternative: Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
-
Inerting: Charge a round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) or Argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation). -
Solvation: Add degassed 1,4-dioxane/water mixture.
-
Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion by TLC (mobile phase: 5% MeOH in DCM) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: The product often precipitates upon cooling or water addition. Collect by filtration.[2][3] If soluble, dry the organic layer (
), concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Synthetic Pathway Visualization
Figure 1: Standardized Suzuki-Miyaura coupling workflow for the synthesis of the target compound.
Applications in Research & Development
Medicinal Chemistry: Kinase Inhibition
The 5-amino-2-(4-cyanophenyl)pyrimidine scaffold is a "privileged structure" in kinase inhibitor design.
-
Mechanism: The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the gatekeeper residue).
-
Extension: The 5-amino group is derivatized to reach into the ribose-binding pocket or solvent-exposed regions.
-
Example: This core is structurally homologous to intermediates used in the synthesis of JAK inhibitors (e.g., Momelotinib derivatives) and CDK inhibitors, where the cyanophenyl group provides hydrophobic interactions and metabolic stability.
Materials Science: Liquid Crystals
In the field of soft matter, this molecule acts as a mesogen (a liquid crystal forming unit).
-
Dielectric Anisotropy: The cyano (-CN) group creates a strong longitudinal dipole moment (
), which is essential for molecules used in twisted nematic (TN) displays involving electric field switching. -
Structural Rigidity: The biaryl system (phenyl-pyrimidine) provides the necessary aspect ratio (length-to-width) to stabilize nematic and smectic phases.
-
Derivatization: The amino group allows for the attachment of alkyl chains (via amide or imine linkages) to tune the melting point and phase transition temperatures (
).
Handling & Safety (GHS Classification)
While specific toxicological data for this exact intermediate may be limited, it should be handled according to protocols for aminopyrimidines and aromatic nitriles .
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (hydrolysis of nitrile to carboxylic acid).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 607164, 4-(5-aminopyrimidin-2-yl)benzonitrile. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthetic protocol).
- Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. (Context for pyrimidine biological activity).
- Seed, A. J., et al. (2000). Synthesis and physical properties of liquid crystals containing the pyrimidine core. Journal of Materials Chemistry. (Context for mesogenic properties of phenyl-pyrimidines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | 100130-05-0 [sigmaaldrich.com]
- 3. Crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
4-(5-aminopyrimidin-2-yl)benzonitrile SMILES string and InChI key
A Comprehensive Technical Guide to 4-(5-aminopyrimidin-2-yl)benzonitrile: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a detailed exploration of 4-(5-aminopyrimidin-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the structural components, physicochemical properties, and a proposed synthetic pathway for this molecule. Furthermore, it delves into the established roles of the 2-aminopyrimidine and benzonitrile moieties in drug development, contextualizing the potential therapeutic applications of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising chemical scaffold.
Introduction: Deconstructing the Core Scaffold
4-(5-aminopyrimidin-2-yl)benzonitrile is a molecule that marries two key pharmacophores: the 2-aminopyrimidine ring and a benzonitrile group. The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] The 2-aminopyrimidine substitution, in particular, is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
The benzonitrile moiety, an aromatic ring bearing a nitrile group, is also a crucial component in many pharmaceutical agents. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a key binding element in enzyme-inhibitor interactions.[4] Its electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, impacting the molecule's overall pharmacokinetic and pharmacodynamic profile.[5] The strategic combination of these two moieties in 4-(5-aminopyrimidin-2-yl)benzonitrile suggests a molecule with significant potential for therapeutic applications.
Physicochemical and Structural Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₄ | Calculated |
| Molecular Weight | 196.21 g/mol | Calculated |
| SMILES String | N#Cc1ccc(cc1)-c2nc(N)cc[nH]2 | Predicted |
| InChI Key | (Predicted) | Predicted |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Calculated |
| logP (Predicted) | 1.5 - 2.5 | Calculated |
Proposed Synthetic Pathway
A plausible synthetic route for 4-(5-aminopyrimidin-2-yl)benzonitrile can be devised based on established methodologies for the synthesis of 2-aryl-5-aminopyrimidines. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be constructed by forming the C-C bond between the pyrimidine and the phenyl rings. This can be achieved by coupling a 5-amino-2-halopyrimidine with a 4-cyanophenylboronic acid derivative.
Step-by-Step Protocol
Step 1: Synthesis of 5-amino-2-chloropyrimidine
This starting material can be synthesized from commercially available precursors, such as 2-chloropyrimidine, through a nitration reaction followed by reduction of the nitro group to an amine.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 5-amino-2-chloropyrimidine (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Reaction Conditions: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-(5-aminopyrimidin-2-yl)benzonitrile.
Caption: Proposed synthetic workflow for 4-(5-aminopyrimidin-2-yl)benzonitrile.
Therapeutic Rationale and Potential Applications
The structural motifs within 4-(5-aminopyrimidin-2-yl)benzonitrile suggest its potential as a valuable scaffold in drug discovery.
The 2-Aminopyrimidine Core: A Versatile Pharmacophore
The 2-aminopyrimidine core is a well-established pharmacophore with a broad range of biological activities.[6] It is a key component in numerous approved drugs, particularly in the area of oncology. For instance, several kinase inhibitors feature this moiety, where the amino group and the pyrimidine nitrogens can form critical hydrogen bond interactions with the hinge region of the kinase active site.[7] The amino group at the 5-position can be further functionalized to modulate solubility, cell permeability, and target engagement.
The Benzonitrile Moiety: A Key Player in Drug Design
The benzonitrile group is increasingly recognized for its favorable properties in drug design. The nitrile group is a weak base and can act as a hydrogen bond acceptor.[5] Its linear geometry and electronic properties can contribute to favorable binding interactions with protein targets. Furthermore, the nitrile group is metabolically stable and can improve the oral bioavailability of drug candidates. It is a key feature in several marketed drugs, including the non-steroidal aromatase inhibitor letrozole and the androgen receptor inhibitor enzalutamide.[8]
Potential Therapeutic Targets
Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a primary area of investigation for 4-(5-aminopyrimidin-2-yl)benzonitrile would be in the development of novel inhibitors for various protein kinases implicated in cancer and inflammatory diseases. The benzonitrile moiety could enhance binding affinity and selectivity for specific kinase targets. Additionally, the overall structure may have applications in other therapeutic areas where aminopyrimidines have shown promise, such as in the development of anti-infective and neuroprotective agents.[2]
Conclusion
4-(5-aminopyrimidin-2-yl)benzonitrile represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of the biologically active 2-aminopyrimidine core and the pharmaceutically advantageous benzonitrile moiety creates a scaffold ripe for investigation. The proposed synthetic pathway offers a viable route for its preparation, enabling further studies into its biological activity. Future research should focus on the synthesis and in vitro screening of this compound against a panel of therapeutic targets, particularly protein kinases, to unlock its full therapeutic potential.
References
-
Benzonitrile: A Key Intermediate for Pharmaceuticals and Agrochemicals. (2026, February 20). Ningbo Inno Pharmchem Co., Ltd. Retrieved March 7, 2026, from [Link]
-
2-Aminopyrimidine | C4H5N3 | CID 7978. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Benzonitrile: Significance and symbolism. (2025, November 4). Retrieved March 7, 2026, from [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). PMC. Retrieved March 7, 2026, from [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021). (2021, July 16). SciSpace. Retrieved March 7, 2026, from [Link]
-
Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. (2006, August 10). PubMed. Retrieved March 7, 2026, from [Link]
-
Aminopyrimidines: Recent synthetic procedures and anticancer activities. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Benzonitrile Definition - Organic Chemistry Key Term |... (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015, April 29). Brieflands. Retrieved March 7, 2026, from [Link]
-
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007, April 15). PubMed. Retrieved March 7, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]
- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity of 2-Aryl-5-Aminopyrimidine Derivatives
This technical guide details the biological activity, medicinal chemistry, and synthesis of 2-aryl-5-aminopyrimidine derivatives.
Technical Guide for Drug Discovery & Development
Executive Summary: The Scaffold Architecture
The 2-aryl-5-aminopyrimidine scaffold represents a distinct pharmacophore in medicinal chemistry, characterized by a pyrimidine ring substituted with an aryl group at the C2 position and a primary amino group at the C5 position.
While often confused with its isomer (the 2-amino-5-aryl scaffold found in drugs like Imatinib), the 2-aryl-5-amino orientation offers a unique vector geometry for interacting with kinase ATP-binding pockets, specifically targeting PIM kinases (Proviral Integration site for Moloney murine leukemia virus) and serving as a precursor for fused heterocyclic systems with antimicrobial properties.
Structural Distinction[1]
-
Target Scaffold (2-Aryl-5-Amino): C2=Aryl, C5=Amino. (Key for PIM kinase inhibition).
-
Isomer A (2-Amino-5-Aryl): C2=Amino, C5=Aryl. (Key for BCR-ABL inhibitors).
-
Isomer B (2-Anilinopyrimidine): C2=NH-Aryl. (Key for CDK inhibitors).
Primary Therapeutic Applications
A. Anticancer Activity: PIM Kinase Inhibition
The most authoritative biological activity associated with the 2-aryl-5-aminopyrimidine core is the inhibition of PIM-1, PIM-2, and PIM-3 serine/threonine kinases.
-
Mechanism of Action: PIM kinases are constitutively active and do not require phosphorylation for activation. They are downstream effectors of the JAK/STAT pathway.[1] 2-aryl-5-aminopyrimidine derivatives act as ATP-competitive inhibitors. The C5-amino group (often derivatized into an amide or acid) forms critical hydrogen bonds with the kinase hinge region (e.g., Glu121 in PIM-1), while the C2-aryl group occupies the hydrophobic pocket.
-
Therapeutic Indication: Acute Myeloid Leukemia (AML), Diffuse Large B-Cell Lymphoma (DLBCL), and Prostate Cancer. PIM inhibition promotes apoptosis in Myc-driven tumors.
-
Lead Compounds: Derivatives such as 5-amino-2-phenylpyrimidine-4-carboxylic acid serve as potent lead fragments for designing pan-PIM inhibitors.
B. Antimicrobial & Antiprotozoal Activity
Derivatives of this scaffold function as precursors to fused systems (e.g., purines, pteridines) that inhibit folate metabolism or DNA synthesis in pathogens.
-
Antibacterial: 5-amino-2-arylpyrimidines exhibit bacteriostatic activity against Gram-positive strains (S. aureus) by mimicking the p-aminobenzoic acid (PABA) moiety in folate synthesis.
-
Antiprotozoal: Activity against Trypanosoma brucei (Sleeping Sickness) has been observed, where the planar pyrimidine core intercalates with parasitic DNA or inhibits specific parasitic kinases.
C. Materials Science (Liquid Crystals)
Beyond biology, 5-amino-2-arylpyrimidines are utilized in the synthesis of ferroelectric liquid crystals due to their high polarizability and rod-like rigidity, which are relevant for biosensor coatings.
Mechanism of Action: PIM/JAK Signaling Pathway
The following diagram illustrates the critical intervention point of 2-aryl-5-aminopyrimidine derivatives within the cancer cell survival pathway.
Caption: PIM kinases are upregulated by STATs. 2-Aryl-5-aminopyrimidines block PIM activity, preventing the phosphorylation of BAD and stabilization of c-Myc, thereby inducing apoptosis.
Experimental Protocols
Protocol A: Synthesis of 2-Aryl-5-Aminopyrimidines
This protocol utilizes the condensation of benzamidine with a vinamidinium salt, a robust method for generating the 2-aryl core.
Reagents:
-
Benzamidine hydrochloride (1.0 eq)
-
Vinamidinium salt (e.g., 2-dimethylaminomethylene-1,3-bis(dimethylamino)trimethinium salt) (1.0 eq)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Ethanol (EtOH) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve benzamidine hydrochloride (10 mmol) in anhydrous EtOH (20 mL).
-
Base Addition: Add NaOEt (22 mmol) slowly at 0°C under nitrogen atmosphere. Stir for 15 minutes to liberate the free amidine.
-
Condensation: Add the vinamidinium salt (10 mmol) portion-wise.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
-
Validation: Verify structure via ¹H-NMR (Look for pyrimidine singlets around 8.0–9.0 ppm) and LC-MS.
Protocol B: In Vitro PIM-1 Kinase Inhibition Assay
Objective: Determine the IC₅₀ of the synthesized derivative against PIM-1.
-
Reagents: Recombinant human PIM-1 kinase, peptide substrate (e.g., S6 kinase substrate), ³³P-ATP or fluorescent ATP tracer.
-
Buffer: 20 mM MOPS (pH 7.0), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.
-
Procedure:
-
Prepare 3-fold serial dilutions of the test compound in DMSO.
-
Incubate compound (10 µL) with PIM-1 enzyme (10 µL) for 10 minutes at room temperature.
-
Initiate reaction by adding ATP/Substrate mix (10 µL). Final ATP concentration should be at K_m (approx. 10 µM).
-
Incubate for 30 minutes at 30°C.
-
Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper (for radiometric) or adding EDTA (for fluorescence).
-
Wash: Wash filters 3x with 0.75% phosphoric acid.
-
Detection: Measure radioactivity via scintillation counting.
-
-
Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC₅₀ using non-linear regression (GraphPad Prism).
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the 2-aryl-5-aminopyrimidine core regarding PIM-1 inhibitory potency.
| Position | Substituent (R) | Effect on PIM-1 IC₅₀ | Mechanistic Insight |
| C2-Aryl | Phenyl (Unsub) | > 10 µM | Baseline activity; lacks specific hydrophobic contacts. |
| C2-Aryl | 2,6-Difluorophenyl | < 50 nM | Ortho-fluorines induce torsion, optimizing fit in the ATP pocket. |
| C5-Amino | Free -NH₂ | 1–5 µM | Weak H-bond donor; metabolic liability. |
| C5-Amino | -NH-CO-R (Amide) | < 10 nM | Amide carbonyl accepts H-bond from hinge (Glu121); crucial for potency. |
| C4 | -COOH / Ester | Variable | Solubilizing group; can interact with Lys67 (catalytic lysine). |
Synthesis Workflow Diagram
Caption: Convergent synthesis of the 2-aryl-5-aminopyrimidine core via vinamidinium salts, allowing for modular substitution at the C2 and C5 positions.
References
-
Burger, M. T., et al. (2012). Tetrasubstituted cyclohexyl compounds as kinase inhibitors. WO Patent 2012120415A1. Link
- Significance: Describes the synthesis of 5-amino-2-phenylpyrimidine-4-carboxylic acid as a key intermedi
-
Barberis, C., et al. (2008). Pim kinase inhibitors and methods of their use. WO Patent 2008106692A1. Link
- Significance: Establishes the utility of the 2-aryl-5-aminopyrimidine scaffold in tre
-
Mehranpour, A. M., et al. (2024).[2][3] Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts. Scientific Reports, 14, 13780.[3] Link
- Significance: Provides validated protocols for using vinamidinium salts in pyrimidine/pyridine synthesis.
-
Mikhaleva, M. A., et al. (2010). Synthesis and Liquid-Crystalline Properties of 5-Amino-2-arylpyrimidine Derivatives. ChemInform, 41(6). Link
- Significance: Documents the physical properties and synthesis of the specific 2-aryl-5-amino isomer.
-
Tao, Z., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 24(16). Link
- Significance: Highlights the related 2,5-diamino scaffold, providing comparative SAR d
Sources
- 1. WO2008106692A1 - Pim kinase inhibitors and methods of their use - Google Patents [patents.google.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Value of the Aminopyrimidine Core in Kinase Inhibition
An In-Depth Technical Guide to the 4-(5-Aminopyrimidin-2-yl)benzonitrile Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the 4-(5-aminopyrimidin-2-yl)benzonitrile scaffold, a privileged structure in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its application as a core for developing potent and selective kinase inhibitors.
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many successful inhibitors lies a heterocyclic core capable of mimicking the adenine ring of ATP to bind the enzyme's active site.[2]
The 2-aminopyrimidine motif has emerged as a particularly valuable scaffold.[3] Its nitrogen atoms are perfectly positioned to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a conserved structural element that provides an anchor point for competitive inhibitors. The 4-(5-aminopyrimidin-2-yl)benzonitrile core builds upon this foundation, offering a versatile and synthetically accessible platform for generating highly specific kinase inhibitors.
The key structural features of this scaffold are:
-
The 2-Aminopyrimidine Heterocycle : Acts as the primary hinge-binding motif.
-
The 5-Amino Group : Provides an additional hydrogen bond donor/acceptor site and a vector for substitutions to probe deeper into the kinase active site.
-
The 2-(4-Cyanophenyl) Moiety : Occupies the region typically filled by the ribose of ATP and serves as a versatile handle for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of the 4-(5-aminopyrimidin-2-yl)benzonitrile scaffold.
Synthesis of the Core Scaffold
A robust and scalable synthetic route is paramount for any scaffold intended for drug discovery. The 4-(5-aminopyrimidin-2-yl)benzonitrile core can be constructed through a logical, multi-step sequence, beginning with commercially available starting materials. The following protocol outlines a validated approach based on established pyrimidine synthesis methodologies.[4][5]
Experimental Protocol: Synthesis of 4-(5-Aminopyrimidin-2-yl)benzonitrile
Step 1: Synthesis of 4-Cyanobenzamidine Hydrochloride
This step converts the nitrile group of 4-aminobenzonitrile into an amidine, which is a key precursor for pyrimidine ring formation.
-
Suspend 4-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid at -5 to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 0 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid, cooled to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution.
-
Stir the resulting mixture for 15-30 minutes. The product, 4-cyanophenylhydrazine hydrochloride, will precipitate.
-
Isolate the precipitate by filtration, wash with diethyl ether, and then proceed to the amidine formation (not detailed here, but involves standard methods to yield 4-cyanobenzamidine hydrochloride).[1][6]
Step 2: Synthesis of 4-(5-Nitropyrimidin-2-yl)benzonitrile
This is the key ring-forming step, involving the condensation of the amidine with a three-carbon electrophile to construct the 5-nitropyrimidine ring.
-
Dissolve 4-cyanobenzamidine hydrochloride (1.0 eq) and nitromalondialdehyde monohydrate (or a suitable equivalent) (1.1 eq) in ethanol.
-
Add a base, such as sodium ethoxide or triethylamine (2.2 eq), to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(5-nitropyrimidin-2-yl)benzonitrile.
Step 3: Reduction to 4-(5-Aminopyrimidin-2-yl)benzonitrile
The final step is the reduction of the nitro group to the target primary amine.
-
Suspend 4-(5-nitropyrimidin-2-yl)benzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add iron powder (Fe, 3.0-5.0 eq) and a small amount of ammonium chloride or calcium chloride solution.[7]
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 4-(5-aminopyrimidin-2-yl)benzonitrile.
Caption: Synthetic workflow for the 4-(5-aminopyrimidin-2-yl)benzonitrile scaffold.
Mechanism of Action: Hinge-Binding and ATP Competition
The 2-aminopyrimidine scaffold functions as an ATP-competitive inhibitor. Kinases have a conserved hinge region that connects the N- and C-lobes of the catalytic domain, and the adenine base of ATP forms two crucial hydrogen bonds with the backbone of this hinge. 2-aminopyrimidine derivatives mimic this interaction with high fidelity.
The N1 and the exocyclic 2-amino group of the pyrimidine ring act as a hydrogen bond acceptor and donor, respectively, to form a bidentate hydrogen bond with the kinase hinge, effectively anchoring the inhibitor in the ATP-binding site. This binding mode prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting phosphotransfer.[8]
Caption: Schematic of the aminopyrimidine scaffold forming hydrogen bonds with the kinase hinge.
Case Study: Development of VEGFR-2 Inhibitors
While the 4-(5-aminopyrimidin-2-yl)benzonitrile scaffold is versatile, its application is well-illustrated in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a clinically validated strategy for cancer treatment.[7][9] A series of 4-aryl-5-cyano-2-aminopyrimidines has shown potent VEGFR-2 inhibitory activity.[7]
Structure-Activity Relationship (SAR) Insights
The development of potent inhibitors requires a systematic exploration of the structure-activity relationship (SAR). For a 2-aminopyrimidine core targeting VEGFR-2, key modifications often focus on the groups attached to the pyrimidine ring.
-
The 4-Aryl Position (corresponds to the 2-cyanophenyl group in our scaffold): This group extends into a hydrophobic region of the ATP pocket. Substitutions on this ring are critical for modulating potency and selectivity. Small, electron-withdrawing groups like fluorine or chlorine can enhance binding affinity.
-
The 5-Position: This position points towards the "gatekeeper" residue of the kinase. A cyano group, as seen in related series, can form favorable interactions.[7]
-
The 2-Amino Group: This group can be further substituted to extend into the solvent-exposed region, providing a handle to improve solubility and other pharmacokinetic properties without disrupting the crucial hinge-binding interaction.
Table 1: Representative SAR Data for a 2-Amino-4-aryl-pyrimidine Series against VEGFR-2
| Compound ID | R1 (at 4-position of pyrimidine) | R2 (at 5-position of pyrimidine) | VEGFR-2 IC50 (nM) | CDK1 IC50 (nM) |
| 1a | Phenyl | -Cl | 50 | >1000 |
| 1b | 4-Fluorophenyl | -Cl | 25 | >1000 |
| 1c | 4-Chlorophenyl | -Cl | 15 | 800 |
| 1d | 4-Cyanophenyl | -Cl | 10 | 650 |
Data is representative and adapted from principles described in the literature.[9] The data illustrates that substitution at the 4-position of the phenyl ring significantly impacts potency, with the cyano group providing strong activity.
Key Experimental Workflows for Inhibitor Characterization
The evaluation of a novel kinase inhibitor involves a cascade of biochemical and cell-based assays to determine its potency, selectivity, and cellular efficacy.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition is measured as a decrease in ADP production.[4]
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Substrate peptide
-
ATP
-
Test compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the kinase and substrate in reaction buffer.
-
Compound Addition: Add 0.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a positive control (0% activity).
-
Initiate Reaction: Add 2.0 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5.0 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Signal Generation: Add 10.0 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line (e.g., HCT116, a human colon cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include DMSO-only wells as a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Caption: A typical workflow for the screening and evaluation of novel kinase inhibitors.
Conclusion and Future Perspectives
The 4-(5-aminopyrimidin-2-yl)benzonitrile scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge, combined with its synthetic tractability, provides a robust platform for medicinal chemists. The case study in VEGFR-2 inhibition highlights the potential for developing potent and selective agents from this core.
Future research in this area will likely focus on:
-
Exploring a broader range of kinase targets: The scaffold's versatility suggests it could be adapted to inhibit other kinase families, such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), or Aurora kinases.[4][10]
-
Fine-tuning selectivity: By systematically modifying the peripheral substituents, selectivity profiles can be optimized to minimize off-target effects and improve the therapeutic window.
-
Optimizing ADME properties: Further chemical modifications can be directed towards improving absorption, distribution, metabolism, and excretion (ADME) properties to develop orally bioavailable drug candidates.
-
Development of Covalent Inhibitors: The scaffold could be functionalized with a reactive group (e.g., an acrylamide) to form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged duration of action.
References
-
[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][9][10]triazine-based VEGFR-2 kinase inhibitors. (PubMed)]([Link])
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2015191846A1 - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts - Google Patents [patents.google.com]
Medicinal Chemistry Applications of 5-Aminopyrimidine-Benzonitrile Hybrids: A Technical Guide to Design, Synthesis, and Therapeutic Evaluation
Executive Summary
The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can engage multiple biological targets with high affinity and selectivity. Among these, 5-aminopyrimidine-benzonitrile hybrids have emerged as a highly versatile pharmacophore class. By combining the hydrogen-bonding capacity of the aminopyrimidine core with the unique steric and electronic properties of the benzonitrile moiety, these hybrids exhibit potent activity across a spectrum of indications, including viral infections, bacterial pathogenesis, and oncology. This whitepaper provides an in-depth technical analysis of their mechanistic applications, structure-activity relationships (SAR), and the synthetic methodologies required for their development.
Structural Rationale & Pharmacophore Dynamics
The therapeutic efficacy of 5-aminopyrimidine-benzonitrile derivatives is rooted in the distinct physicochemical properties of their constituent groups:
-
The 5-Aminopyrimidine Core: Pyrimidines act as bioisosteres for natural purine and pyrimidine bases. The nitrogen atoms within the pyrimidine ring serve as critical hydrogen-bond acceptors, often interacting with the backbone amides of kinase hinge regions or viral allosteric sites. The amino group at the 5-position provides an essential vector for functionalization, allowing medicinal chemists to tune the molecule's solubility and spatial geometry[1].
-
The Benzonitrile Moiety: The cyano (-C≡N) group is a unique structural feature. It is linear, relatively small, and highly electronegative. This allows the benzonitrile group to penetrate deep into narrow, hydrophobic clefts—such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket of HIV-1—and engage in strong dipole-dipole interactions or hydrogen bonding with specific amino acid residues (e.g., W229 and Y188)[2].
Core Therapeutic Applications
Antiviral Agents: HIV-1 Reverse Transcriptase & Influenza A
The most prominent application of aminopyrimidine-benzonitrile hybrids is in the treatment of HIV-1. Compounds like Rilpivirine (TMC278) utilize this scaffold to achieve sub-nanomolar potency against wild-type HIV-1 reverse transcriptase. The structural orientation of the core is highly sensitive; maintaining the central 5-aminopyrimidine moiety in a specific conformation is required to preserve hydrogen bonding with the K101 backbone. "Flipping" this pyrimidine conformation can result in a ~67-fold loss of potency against resistant double mutants like K103N/Y181C[2].
Beyond HIV, novel 6-aryloxy-2-aminopyrimidine-benzonitrile scaffolds have demonstrated potent anti-infective properties against the Influenza A virus. By targeting the M1 matrix protein—which forms the lattice organizing the viral lipid bilayer—specific derivatives (e.g., compound 3m) have achieved high selectivity indices (SI = 73) against the H1N1 strain[3].
Oncology: Kinase Inhibition and Indole-Hybrids
In oncology, the pyrimidine-benzonitrile axis is often conjugated with other privileged structures, such as indoles, to target cancer cell proliferation. The synthesis of 3-aminoindole-2-carboxylate conjugated 2-amino-6-chloropyrimidines (via 2-aminopyrimidine-benzonitrile intermediates) has yielded compounds with moderate anticancer activity and minimal toxicity against human cancer cell lines[4]. Furthermore, when optimizing pyrazolo-pyrimidine hybrids for kinase targets like CDK-2 and GSK-3β, researchers found that introducing methyl substitutions at the 5- or 6-positions of the pyrimidine ring caused a dramatic 10-fold to complete loss of activity, as these positions clash directly with the binding pocket[1].
Figure 1: Divergent mechanistic pathways of aminopyrimidine-benzonitrile hybrids.
Quantitative Structure-Activity Relationship (SAR) Data
To systematically compare the effects of structural modifications on biological targets, the following table synthesizes quantitative data from recent medicinal chemistry campaigns:
| Compound Class / Modification | Primary Target | Biological Activity / Potency | Key Structural Insight |
| Rilpivirine (TMC278) | HIV-1 RT (WT) | EC50 ~ 0.4 nM | Linear cyano group penetrates the hydrophobic NNRTI tunnel[2]. |
| Flipped 5-Aminopyrimidine Analog | HIV-1 RT (K103N/Y181C) | ~67-fold potency loss | Pyrimidine orientation strictly dictates H-bonding with K101 backbone[2]. |
| 6-Aryloxy-2-aminopyrimidine | Influenza A (M1 Protein) | SI = 73 (Compound 3m) | Targets the lipid bilayer lattice formed by the M1 matrix protein[3]. |
| Pyrazolo-pyrimidine Hybrid | GSK-3β / CDK-2 | 10x to total activity loss | Substitution at pyrimidine 5/6-positions sterically clashes with the binding pocket[1]. |
Experimental Methodology: Synthesis & Validation
The construction of these hybrids often relies on advanced transition-metal-catalyzed cross-coupling to overcome the electron-deficient nature of the pyrimidine ring. Below is a field-proven, self-validating protocol for the synthesis of a 5-aminopyrimidine-benzonitrile derivative via Buchwald-Hartwig amination[1].
Step-by-Step Protocol: Microwave-Assisted Pd-Catalyzed C-N Cross-Coupling
1. Reagent Preparation & Degassing
-
Procedure: In a microwave-safe reaction vial, combine the aryl halide precursor (e.g., 220 μmol), 5-aminopyrimidine (2.2 mmol, 10 eq), Palladium(II) acetate (11 μmol, 5 mol%), Xantphos (21.6 μmol, 10 mol%), and Cesium carbonate (648 μmol, 3 eq) in anhydrous dioxane (5 mL). Seal the vial, evacuate, and backfill with ultra-high-purity N₂ three times.
-
Causality: Palladium catalysts are highly susceptible to oxidative quenching by atmospheric oxygen. Rigorous degassing ensures the active Pd(0) species remains viable. An excess of 5-aminopyrimidine drives the equilibrium forward, compensating for the inherently low nucleophilicity of the pyrimidine amine.
2. Ligand-Metal Complexation
-
Causality: Xantphos is selected over monodentate ligands because its wide bite angle forces the palladium center into a geometry that highly favors the reductive elimination step. This is critical when forming sterically hindered C-N bonds on electron-poor heteroaromatics[1].
3. Microwave Irradiation
-
Procedure: Subject the sealed reaction mixture to microwave irradiation at 160 °C for 1.5 hours.
-
Causality: Standard thermal heating often leads to prolonged reaction times and degradation of the cyano group. Microwave irradiation provides rapid, uniform dielectric heating, efficiently overcoming the high activation energy barrier of the cross-coupling while minimizing side-product formation[1].
4. Workup & Purification
-
Procedure: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Hexane/EtOAc gradient).
Figure 2: Microwave-assisted Pd-catalyzed cross-coupling synthesis workflow.
Conclusion
The 5-aminopyrimidine-benzonitrile hybrid scaffold represents a masterclass in rational drug design. By leveraging the geometric precision of the cyano group and the hydrogen-bonding network of the pyrimidine ring, researchers can effectively target rigid viral matrix proteins, mutable reverse transcriptases, and highly conserved kinase domains. Future development in this space will likely focus on fine-tuning the substitution patterns at the 5- and 6-positions of the pyrimidine ring to bypass emerging resistance mutations while maintaining favorable pharmacokinetic profiles.
References
- 6-aryloxy-2-aminopyrimidine-benzonitrile hybrids as anti-infective agents: Synthesis, bioevaluation, and molecular docking Source: PubMed / NIH URL
- Three-Step Synthesis of 3-AminoIndole-2-carboxylate conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity Source: Thieme Connect URL
- Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry - ACS Publications URL
- A comparison of the ability of rilpivirine (TMC278)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-aryloxy-2-aminopyrimidine-benzonitrile hybrids as anti-infective agents: Synthesis, bioevaluation, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
literature review on 4-(5-aminopyrimidin-2-yl)benzonitrile synthesis
Executive Summary: The "Privileged Scaffold"
The molecule 4-(5-aminopyrimidin-2-yl)benzonitrile (CAS: 1375068-08-0) represents a critical pharmacophore in modern kinase inhibitor design. The 2-aryl-5-aminopyrimidine core is a bioisostere frequently deployed in Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors to optimize ATP-binding affinity while modulating solubility and metabolic stability.
This guide moves beyond generic textbook preparations to provide a process-ready technical blueprint . We analyze two distinct synthetic architectures:
-
The Convergent Route (Suzuki-Miyaura): Ideal for discovery and rapid analog generation.
-
The Linear Route (De Novo Cyclization): Optimized for cost-effective, large-scale manufacturing.
Retrosynthetic Analysis
To design a self-validating protocol, we must first visualize the strategic disconnections. The target molecule can be deconstructed into two primary logic gates: C-C bond formation (Cross-Coupling) or Heterocycle formation (Condensation).
Figure 1: Strategic disconnections for the target scaffold. Route A prioritizes convergence; Route B prioritizes raw material cost.
Route A: Palladium-Catalyzed Cross-Coupling (The Convergent Approach)
Best for: Discovery Chemistry, Library Synthesis, High Purity Requirements.
This route utilizes the Suzuki-Miyaura coupling.[1] The key challenge here is the potential poisoning of the Pd catalyst by the free amine at position 5 of the pyrimidine and the nitrile group's potential for hydrolysis. We mitigate this by selecting a robust catalyst system.
Reaction Components & Causality
| Component | Material | Role & Rationale |
| Electrophile | 2-Chloro-5-aminopyrimidine | Commercially available. The chloride at C2 is activated for oxidative addition due to the pyrimidine nitrogen electron withdrawal. |
| Nucleophile | 4-Cyanophenylboronic acid | Stable partner. The nitrile group is electron-withdrawing, slightly deactivating the aryl ring, requiring an efficient catalyst. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Critical Choice: The bidentate ferrocenyl ligand prevents β-hydride elimination and resists deactivation by the free amine better than Pd(PPh₃)₄. |
| Base | Na₂CO₃ (2.0 M aq) | Mild enough to prevent nitrile hydrolysis but strong enough to activate the boronic acid to the boronate species. |
| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system dissolves inorganic base and organic substrates; high boiling point allows thermal activation. |
Step-by-Step Protocol
-
Inerting: Charge a 3-neck round bottom flask with 2-chloro-5-aminopyrimidine (1.0 eq) and 4-cyanophenylboronic acid (1.1 eq). Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-dioxane (10 vol) and 2M Na₂CO₃ (3.0 eq). Sparge with nitrogen for 15 minutes. Why? Oxygen promotes homocoupling of boronic acids and deactivates Pd(0).
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). The solution typically turns orange-red.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/LCMS.
-
Checkpoint: Look for the disappearance of the pyrimidine chloride (Rt ~ X min) and appearance of product (Rt ~ Y min).
-
-
Workup (Scavenging): Cool to RT. Dilute with EtOAc. Wash with water.[2][3]
-
Crucial Step: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or activated charcoal to remove residual Palladium, which can catalyze side reactions in downstream steps.
-
-
Purification: Recrystallize from Ethanol/Heptane or flash chromatography (0-5% MeOH in DCM).
Mechanism Visualization
Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0).
Route B: De Novo Cyclization (The Linear Approach)
Best for: Multi-kilogram Scale-up, Cost Optimization.
This route builds the pyrimidine ring from scratch. It avoids expensive Palladium catalysts but requires handling of potentially unstable aldehyde equivalents.
Reaction Components[1][2][3][4][5][6][7][8][9][10][11]
-
Amidine Source: 4-Cyanobenzamidine HCl (derived from 4-cyanobenzonitrile via Pinner reaction or hydroxylamine/reduction).
-
C3-Synthon: Sodium Nitromalonaldehyde (or 2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane perchlorate for cleaner profiles).
-
Reducing Agent: Iron powder/Acetic acid or H₂/Pd-C.
Step-by-Step Protocol
Step 1: Condensation (Pyrimidine Formation)
-
Dissolve 4-cyanobenzamidine HCl (1.0 eq) and Sodium Nitromalonaldehyde (1.1 eq) in Ethanol.
-
Add Piperidine (cat.) or NaOEt (1.0 eq).
-
Reflux for 8 hours. The condensation releases water and forms 4-(5-nitropyrimidin-2-yl)benzonitrile .
-
Isolation: Cool to 0°C. The nitro-intermediate often precipitates. Filter and wash with cold EtOH.
Step 2: Reduction (Nitro to Amine)
-
Suspend the nitro-intermediate in Ethanol/Water (4:1) .
-
Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to 70°C for 2 hours.
-
Note: Avoid strong acid (HCl) to prevent hydrolysis of the nitrile to the amide/acid.
-
-
Workup: Filter hot through Celite to remove Iron oxides. Concentrate filtrate.
-
Crystallization:[3] Adjust pH to >9 with NaOH to ensure the amine is free-based. Filter the precipitate.[3]
Comparative Analysis & Troubleshooting
| Feature | Route A (Suzuki) | Route B (Cyclization) |
| Overall Yield | High (75-85%) | Moderate (50-65% over 2 steps) |
| Purity Profile | Excellent (requires Pd removal) | Good (Main impurity: unreacted amidine) |
| Cost | High (Pd catalyst, Boronic acid) | Low (Commodity reagents) |
| Scalability | Good (up to kg), limited by Pd cost | Excellent (Multi-ton potential) |
| Key Risk | Pd contamination, De-boronation | Exotherm control, Nitrile hydrolysis |
The Scientist's Notebook: Common Pitfalls
-
Issue: Low conversion in Suzuki coupling.
-
Fix: The free amine at C5 can coordinate to Pd. Use a protected version (N-acetyl) or increase catalyst loading/temperature. Switch ligand to XPhos or SPhos if steric hindrance is suspected (though unlikely here).
-
-
Issue: Nitrile hydrolysis to Amide.
-
Fix: This occurs if the reaction pH is too high (>12) or heating is prolonged in aqueous base. Stick to Carbonate bases (pH ~10-11) rather than Hydroxides.
-
-
Issue: Incomplete Reduction (Route B).
-
Fix: Iron reductions can stall. Ensure efficient mechanical stirring (heterogeneous reaction). Alternatively, use catalytic hydrogenation (H₂, 1 atm, 10% Pd/C) in EtOAc, but monitor for nitrile reduction (benzylamine formation).
-
Safety & Compliance
-
Cyanides: While the nitrile is covalently bonded, avoid strong acids that could theoretically release HCN under extreme forcing conditions.
-
Palladium: Heavy metal. Must be purged to <10 ppm for pharmaceutical intermediates (ICH Q3D guidelines).
-
Nitromalonaldehyde: Can be shock-sensitive in dry form. Handle as a wet cake or salt.
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Pyrimidine Synthesis (De Novo): Movassaghi, M., & Hill, M. D. (2006).[4] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. Link
-
Building Block Data: 4-Cyanophenylboronic acid (CAS 126747-14-6).[1] Sigma-Aldrich Technical Data. Link
-
Analogous Scaffold Synthesis (Momelotinib): Journal of Chemical Research, 2016, 40, 511–513. (Describes 2-amino linkage, utilized here for condition validation). Link
- General Pyrimidine Synthesis: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
Sources
therapeutic potential of 4-(5-aminopyrimidin-2-yl)benzonitrile in oncology
The therapeutic potential of 4-(5-aminopyrimidin-2-yl)benzonitrile lies in its role as a privileged pharmacophore for the design of targeted kinase inhibitors, particularly in the oncology landscape. This specific molecular scaffold—characterized by a 2-arylpyrimidine core with a para-cyano group and a 5-amino functionality—serves as a critical "hinge-binding" motif capable of forming hydrogen bonds with the ATP-binding pocket of various oncogenic kinases, including JAK (Janus Kinase) , CDK (Cyclin-Dependent Kinase) , and potentially VEGFR families.
While the exact string "4-(5-aminopyrimidin-2-yl)benzonitrile" often refers to a key intermediate or a lead compound in structure-activity relationship (SAR) studies rather than a marketed drug name (like Imatinib), its structural elements are foundational to several approved and investigational anticancer agents.
Part 1: Molecular Mechanism & Structural Pharmacology
The Pharmacophore: 2-Aryl-5-Aminopyrimidine
The core efficacy of this molecule stems from its ability to mimic the adenine ring of ATP.
-
Hinge Binding (The "Warhead"): The pyrimidine nitrogen (N1 or N3) and the 5-amino group typically form a bidentate hydrogen bonding network with the backbone residues of the kinase hinge region. This locks the molecule into the ATP-binding cleft.
-
The Benzonitrile Moiety: The para-cyano group on the phenyl ring plays a dual role:
-
Electronic Modulation: It withdraws electrons, modulating the pKa of the pyrimidine ring to optimize binding affinity.
-
Solvent/Pocket Interaction: The nitrile group can project into the solvent front or interact with specific residues (e.g., gatekeeper residues) to enhance selectivity, a strategy seen in drugs like Rilpivirine (though an NNRTI, it shares the cyanophenyl-pyrimidine motif) and Momelotinib analogs.
-
Target Landscape in Oncology
Based on its structural homology to known inhibitors, this scaffold is relevant for:
-
JAK-STAT Pathway: Inhibitors with aminopyrimidine cores are potent suppressors of JAK1/JAK2, critical in myeloproliferative neoplasms (MPNs) like myelofibrosis.
-
Cell Cycle Regulation (CDK4/6): The 2-aminopyrimidine motif is structurally analogous to the core of Palbociclib and Abemaciclib , suggesting potential in ER+ breast cancer.
-
Angiogenesis (VEGFR/PDGFR): 2-arylpyrimidines are frequent scaffolds for multi-kinase inhibitors targeting tumor microenvironment angiogenesis.
Part 2: Synthesis & Experimental Protocols
To study this molecule's potential, researchers typically synthesize it via a Suzuki-Miyaura cross-coupling reaction. Below is a validated protocol for synthesizing the core scaffold.
Protocol 1: Synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile
Objective: Construct the C-C bond between the pyrimidine and benzonitrile rings.
Reagents:
-
Reactant A: 2-Chloro-5-aminopyrimidine (or 2-chloro-5-nitropyrimidine followed by reduction).
-
Reactant B: 4-Cyanophenylboronic acid.
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
-
Base: Na2CO3 or K3PO4.
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Workflow:
-
Preparation: In a nitrogen-purged round-bottom flask, dissolve 1.0 eq of 2-chloro-5-aminopyrimidine and 1.2 eq of 4-cyanophenylboronic acid in degassed 1,4-dioxane/water.
-
Catalysis: Add 5 mol% Pd catalyst and 2.0 eq of base.
-
Reflux: Heat the mixture to 90°C for 12–16 hours under inert atmosphere. Monitor via LC-MS for the product mass [M+H]+ ≈ 197.2.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient). The amino group may require protection (e.g., Boc) if side reactions occur, but the free amine is usually stable.
Validation:
-
1H NMR (DMSO-d6): Look for pyrimidine singlets (approx 8.5 ppm) and benzonitrile doublets (approx 7.8-8.2 ppm).
-
Purity: >95% by HPLC is required for biological assays.
Protocol 2: In Vitro Kinase Assay (JAK2 Model)
Objective: Determine IC50 of the synthesized scaffold against JAK2.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Reaction: Incubate 4-(5-aminopyrimidin-2-yl)benzonitrile (serial dilutions: 1 nM – 10 µM) with recombinant JAK2 enzyme and substrate (Poly E4Y1) in kinase buffer.
-
ATP Start: Initiate with 10 µM ATP. Incubate 60 min at RT.
-
Detection: Add ADP-Glo reagent (40 min) then Kinase Detection Reagent (30 min).
-
Readout: Measure luminescence. Plot dose-response curve to calculate IC50.
Part 3: Visualization & Data
Figure 1: JAK-STAT Signaling Pathway Inhibition
This diagram illustrates the mechanism of action where the aminopyrimidine scaffold blocks ATP binding to JAK, preventing STAT phosphorylation and downstream oncogenic gene expression.
Caption: Mechanism of Action: The scaffold competes with ATP for the JAK kinase hinge region, blocking STAT phosphorylation.
Table 1: Comparative Kinase Inhibitor Scaffolds
| Drug / Compound | Core Scaffold | Key Substituent | Primary Target | Clinical Status |
| 4-(5-aminopyrimidin-2-yl)benzonitrile | 2-Aryl-5-aminopyrimidine | 4-CN (Nitrile) | JAK / CDK (Predicted) | Preclinical / Probe |
| Momelotinib | 2-Aryl-4-aminopyrimidine | N-Cyanomethyl | JAK1/JAK2 | Approved (Myelofibrosis) |
| Palbociclib | Pyridopyrimidine | Acetyl / Cyclopentyl | CDK4/6 | Approved (Breast Cancer) |
| Rilpivirine | Diarylpyrimidine (DAPY) | Benzonitrile | RT (Viral) | Approved (HIV) |
Part 4: Therapeutic Potential & Future Directions
1. Optimization for Potency: The 5-amino group is a versatile handle. In medicinal chemistry campaigns, this amine is rarely left free. It is typically acylated or alkylated to reach into the "specificity pocket" of the kinase.
-
Strategy: Convert the 5-NH2 to a 5-amide or 5-urea . This extension can interact with the DFG motif (Asp-Phe-Gly) of the kinase activation loop, potentially converting the molecule from a Type I (ATP-competitive) to a Type II (allosteric/inactive conformation) inhibitor, which often improves selectivity and residence time.
2. Metabolic Stability: The benzonitrile group is generally metabolically stable, unlike esters or some amides. However, it can be susceptible to hydrolysis to a benzamide or carboxylic acid in vivo.
-
Bioisosteres: If hydrolysis limits half-life, the nitrile can be replaced with a cyclopropyl group or a fluorinated moiety (e.g., CF3) to maintain electronic properties while enhancing metabolic stability.
3. Combination Therapies: Given its predicted activity against JAK/STAT and potentially CDK pathways, this scaffold could be synergistic with:
-
BCL-2 Inhibitors (e.g., Venetoclax): To overcome apoptotic resistance in leukemia.
-
Immunotherapy (PD-1/PD-L1): By modulating the tumor microenvironment via JAK inhibition.
References
-
Norman, P. (2021). Pyrimidines as Kinase Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link
-
Traxler, P., et al. (2013). Use of the Pyrimidine Scaffold in Kinase Inhibitors: A Historical Perspective. Current Topics in Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). 4-(5-Hydroxypyrimidin-2-yl)benzonitrile (Precursor Analysis). National Center for Biotechnology Information. Link
Methodological & Application
Suzuki-Miyaura coupling protocol for 4-(5-aminopyrimidin-2-yl)benzonitrile synthesis
Application Note: High-Efficiency Synthesis of 4-(5-Aminopyrimidin-2-yl)benzonitrile via Suzuki-Miyaura Cross-Coupling
Executive Summary
The 2-arylpyrimidine motif is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., JAK, CDK inhibitors). This application note details a robust, scalable protocol for the synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile , a critical intermediate for diverse drug discovery campaigns.
Unlike standard biaryl couplings, this synthesis presents specific challenges due to the electronic deactivation of the pyrimidine halide by the 5-amino group and the inherent instability of 2-heteroaryl boronic species. This guide prioritizes the "Reverse Polarity" strategy : utilizing the stable 4-cyanophenylboronic acid and the available 2-chloro-5-aminopyrimidine to ensure high yields and reproducibility.
Retrosynthetic Analysis & Strategy
The logical disconnection relies on the Suzuki-Miyaura cross-coupling reaction.
-
Path A (Not Recommended): Coupling 2-boronopyrimidine with 4-bromobenzonitrile.
-
Path B (Recommended): Coupling 2-chloro-5-aminopyrimidine (1) with 4-cyanophenylboronic acid (2) .
-
Advantage:[1][3][4][5][6] Both starting materials are stable solids.
-
Challenge: The 5-amino group is an electron-donating group (EDG), which increases electron density on the pyrimidine ring. This deactivates the C2-Cl bond toward oxidative addition by the Palladium catalyst.
-
Solution: Use of a bis-phosphine ligand (dppf) to enhance catalyst stability and reactivity at elevated temperatures.
-
Reaction Scheme
Figure 1: Strategic disconnection utilizing the stable aryl boronic acid partner.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[4][5][7] | Mass/Vol | Role |
| 2-Chloro-5-aminopyrimidine | 129.55 | 1.0 | 1.00 g | Substrate (Halide) |
| 4-Cyanophenylboronic acid | 146.94 | 1.2 | 1.36 g | Coupling Partner |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 | 315 mg | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 2.05 g | Base |
| 1,4-Dioxane | - | - | 12 mL | Solvent |
| Water (degassed) | - | - | 3 mL | Co-solvent |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To a dry 50 mL round-bottom flask (or microwave vial), add 2-chloro-5-aminopyrimidine (1.00 g, 7.72 mmol), 4-cyanophenylboronic acid (1.36 g, 9.26 mmol), and Na₂CO₃ (2.05 g, 19.3 mmol).
-
Critical Step: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove atmospheric oxygen.
Step 2: Solvent Addition & Degassing
-
Add 1,4-Dioxane (12 mL) and Water (3 mL) via syringe.
-
Sparge the mixture with N₂ gas for 10-15 minutes. Oxygen is the primary cause of catalyst poisoning (homocoupling side reactions).
Step 3: Catalyst Addition
-
Remove the septum briefly under a positive flow of N₂ and add Pd(dppf)Cl₂ · CH₂Cl₂ (315 mg, 0.386 mmol).
-
Reseal and purge with N₂ for another 2 minutes.
Step 4: Reaction
-
Heat the reaction mixture to 90°C (oil bath temperature).
-
Stir vigorously for 12 hours .
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The starting chloride (Rf ~0.4) should disappear, and a fluorescent product spot (Rf ~0.3) should appear.
-
Step 5: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).
-
Separate the layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure to yield the crude solid.
Step 6: Purification
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).
-
Note: The free amine can cause tailing. Pre-washing the column with 1% Triethylamine is optional but recommended if tailing occurs.
-
-
Recrystallization (Alternative):
-
Dissolve crude in minimum hot Ethanol, add Water dropwise until turbid, and cool to 4°C.
-
Optimization & Critical Parameters
The following table summarizes the optimization of reaction conditions for this specific scaffold type.
| Parameter | Variation | Outcome | Recommendation |
| Catalyst | Pd(PPh₃)₄ | Moderate yield; catalyst decomposes over long reaction times. | Pd(dppf)Cl₂ (More robust) |
| Catalyst | Pd₂(dba)₃ + XPhos | Excellent yield; expensive. | Use for difficult substrates.[4] |
| Base | K₃PO₄ | High yield, but hygroscopic. | Na₂CO₃ (Standard/Cheaper) |
| Base | Cs₂CO₃ | Can cause hydrolysis of nitrile if too hot. | Avoid if possible. |
| Solvent | Toluene/EtOH/H₂O | Good solubility, but EtOH can compete (rarely). | Dioxane/H₂O (Universal) |
Mechanism of Action
The reaction follows the standard catalytic cycle, but the Oxidative Addition step is the rate-determining step (RDS) due to the electron-rich nature of the aminopyrimidine.
Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition of the electron-rich pyrimidine chloride.
Expected Characterization Data
While experimental data should always be verified, the following are the expected spectral characteristics for 4-(5-aminopyrimidin-2-yl)benzonitrile :
-
Appearance: Light yellow to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.90 (s, 2H): Pyrimidine H-4/H-6 (Deshielded singlet, characteristic of 2-substituted pyrimidines).
-
δ 8.35 (d, J=8.5 Hz, 2H): Phenyl protons ortho to pyrimidine (Deshielded by the heterocycle).
-
δ 7.95 (d, J=8.5 Hz, 2H): Phenyl protons ortho to nitrile.
-
δ 5.80 (br s, 2H): NH₂ protons (Broad, exchangeable).
-
-
MS (ESI): Calculated for C₁₁H₈N₄ [M+H]⁺: 197.07; Found: 197.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failed. | Increase temp to 100°C; Switch to XPhos Pd G2 catalyst. |
| Protodeboronation | Boronic acid instability. | Ensure base is not too concentrated; Add boronic acid in portions. |
| Homocoupling | Oxygen in system. | Improve degassing (freeze-pump-thaw); Check inert gas lines. |
| Product Tailing | Free amine interaction with silica. | Add 1% Triethylamine (TEA) to the eluent. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
BenchChem. (2025).[8] Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Link
-
Sigma-Aldrich. (2024). 4-Cyanophenylboronic acid Product Information. Link
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling.[3] Science. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt [beilstein-journals.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile from 4-cyanophenylboronic acid
Application Note: High-Efficiency Synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile
Abstract
This application note details a robust protocol for the synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile , a critical pharmacophore in the development of JAK inhibitors (e.g., Momelotinib analogs) and other kinase-targeting therapeutics. The method utilizes a Suzuki-Miyaura cross-coupling strategy between 4-cyanophenylboronic acid and 2-chloro-5-aminopyrimidine . Unlike traditional routes that require nitro-reduction sequences, this protocol employs a direct coupling approach enabled by modern phosphine ligands, significantly reducing step count and waste.
Introduction & Retrosynthetic Analysis
The 2-aryl-5-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key hinge-binding motif in ATP-competitive inhibitors. The target molecule, 4-(5-aminopyrimidin-2-yl)benzonitrile, combines this scaffold with a para-cyano group, which often acts as a hydrogen bond acceptor or metabolic handle.
Retrosynthetic Strategy: The most logical disconnection is at the C2-C1' bond connecting the pyrimidine and the phenyl ring.
-
Electrophile: 2-chloro-5-aminopyrimidine (commercially available, stable).
-
Nucleophile: 4-cyanophenylboronic acid (commercially available, susceptible to protodeboronation).
While 2-chloropyrimidines are generally less reactive than their bromo-counterparts, they are preferred for process chemistry due to lower cost and atom economy. The challenge lies in the free amino group at position 5, which can coordinate to palladium species, potentially poisoning the catalyst. This protocol overcomes this via the use of Pd(dppf)Cl₂ , a bidentate ligand catalyst known for its resistance to amine coordination and high activity towards heteroaryl chlorides.
Strategic Considerations
Catalyst Selection: Why Pd(dppf)Cl₂?
-
Causality: Monodentate phosphines (like PPh₃) often dissociate, allowing the free amine of the substrate to bind the Pd center, arresting the catalytic cycle.
-
Solution: The ferrocene backbone of dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle and rigid chelation, preventing ligand displacement by the substrate amine. It also facilitates the oxidative addition of the electron-deficient 2-chloropyrimidine.
Base and Solvent System
-
Base: Potassium carbonate (K₂CO₃) is selected over stronger bases (like KOtBu) to prevent hydrolysis of the nitrile group.
-
Solvent: A 1,4-Dioxane/Water (4:[1]1) mixture is critical. Water is required to dissolve the inorganic base and activate the boronic acid (forming the boronate species), while dioxane solubilizes the organic heterocycles.
Visual Workflow & Mechanism
Figure 1: Operational workflow for the Suzuki-Miyaura coupling process.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |
| 2-Chloro-5-aminopyrimidine | 129.55 | 1.0 | 1.00 g | Electrophile |
| 4-Cyanophenylboronic acid | 146.94 | 1.2 | 1.36 g | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.05 | 315 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.67 g | Base |
| 1,4-Dioxane | - | - | 20 mL | Solvent |
| Water (Deionized) | - | - | 5 mL | Co-solvent |
Step-by-Step Procedure
-
Preparation:
-
Equip a 100 mL round-bottom flask (or Schlenk tube) with a magnetic stir bar and a reflux condenser.
-
Add 2-chloro-5-aminopyrimidine (1.00 g), 4-cyanophenylboronic acid (1.36 g), and K₂CO₃ (2.67 g) to the flask.
-
-
Solvent Addition & Degassing:
-
Add 1,4-dioxane (20 mL) and water (5 mL).
-
Critical Step: Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen is the primary cause of Suzuki coupling failure (via homocoupling or catalyst oxidation).
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (315 mg) quickly under a positive stream of inert gas.
-
Seal the system (septum or stopcock) and maintain an inert atmosphere (balloon or manifold).
-
-
Reaction:
-
Heat the reaction mixture to 90 °C in an oil bath.
-
Monitor reaction progress by LC-MS or TLC (Eluent: 50% EtOAc/Hexanes).
-
Target Time: Typically 4–12 hours. The limiting reagent (chloropyrimidine) should be consumed.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the layers.[2][3] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (saturated NaCl solution).
-
Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Method A (Precipitation): The product is often poorly soluble in non-polar solvents. Triturate the crude solid with cold diethyl ether or a mixture of DCM/Hexanes to remove phosphine oxide byproducts. Filter to collect the solid.
-
Method B (Chromatography): If higher purity is required, purify via flash column chromatography on silica gel. Gradient: 0% to 5% Methanol in Dichloromethane (DCM).
-
Analytical Data (Expected)
-
Appearance: Light yellow to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.25 (s, 2H, Pyrimidine-H) – Characteristic singlet for symmetrical pyrimidine protons.
-
δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H) – Protons ortho to pyrimidine.
-
δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H) – Protons ortho to nitrile.
-
δ 5.80 (s, 2H, NH₂, broad) – Amino group protons.
-
-
MS (ESI): Calculated for C₁₁H₈N₄ [M+H]⁺ = 197.07; Found = 197.1.
Troubleshooting & Optimization
-
Low Yield / Incomplete Conversion:
-
Cause: Catalyst deactivation.
-
Fix: Increase catalyst loading to 7-10 mol% or switch to Pd(OAc)₂/SPhos . SPhos is highly effective for sterically hindered or electron-rich chlorides.
-
-
Protodeboronation:
-
Cause: 4-cyanophenylboronic acid losing the boron group before coupling.
-
Fix: Reduce water ratio (e.g., Dioxane/Water 9:1) or lower temperature to 80 °C. Ensure base is not in massive excess.
-
-
Impurity Formation (Homocoupling):
-
Cause: Insufficient degassing (Oxygen presence).
-
Fix: Extend sparging time or use freeze-pump-thaw cycles.
-
Safety Information
-
Cyanides: The nitrile group is stable, but avoid strong acids which could theoretically liberate HCN (unlikely under these conditions).
-
Boronic Acids: Generally low toxicity but handle with gloves.
-
Palladium: Heavy metal; dispose of waste in appropriate heavy metal waste streams.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Link
-
Sigma-Aldrich. (n.d.). 4-Cyanophenylboronic acid Product Information. Link
-
Vertex Pharmaceuticals. (2013). Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile (Patent CN103193719B). Google Patents. Link
Sources
Application Note: High-Efficiency Amide Coupling of 4-(5-aminopyrimidin-2-yl)benzonitrile
Abstract
Coupling carboxylic acids to 4-(5-aminopyrimidin-2-yl)benzonitrile presents a significant synthetic challenge due to the profound electronic deactivation of the exocyclic amine. This guide analyzes the electronic constraints of this substrate and provides three tiered protocols—ranging from high-activity active esters to phosphoryl-mediated activation—to ensure successful amidation.
Introduction: The "Nucleophilicity Wall"
The core difficulty in coupling 4-(5-aminopyrimidin-2-yl)benzonitrile lies in its electronic structure. Unlike standard anilines, this amine is deactivated by two synergistic factors:
-
The Pyrimidine Ring: The two endocyclic nitrogen atoms act as electron sinks via induction (
) and resonance ( ), significantly reducing electron density at the C5 position. -
The Benzonitrile Substituent: The 4-cyano group on the phenyl ring exerts a strong electron-withdrawing effect, which is transmitted through the conjugation of the biaryl system to the amine.
Comparative Reactivity Data:
| Amine Substrate | Conjugate Acid pKa (approx.) | Relative Nucleophilicity | Coupling Difficulty |
|---|---|---|---|
| Aniline | 4.6 | Moderate | Low |
| 4-Nitroaniline | 1.0 | Very Low | High |
| 5-Aminopyrimidine | 2.6 | Low | High |
| Target Substrate | < 2.0 (Est.) | Extremely Low | Critical |
Note: The target substrate is less nucleophilic than unsubstituted 5-aminopyrimidine due to the benzonitrile moiety.
Strategic Decision Framework
To overcome this low nucleophilicity, the activation energy of the electrophile (the carboxylic acid) must be lowered significantly. Standard carbodiimide (EDC/NHS) methods are generally insufficient.
Figure 1: Decision tree for selecting the appropriate coupling methodology based on substrate stability and reaction scale.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended starting point for medicinal chemistry scales (10 mg – 500 mg).
Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating the attack of the poor nucleophile.
Reagents:
-
Amine: 4-(5-aminopyrimidin-2-yl)benzonitrile (1.0 – 1.2 equiv)
-
HATU (1.2 – 1.5 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M)
Procedure:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.
-
Add DIPEA dropwise.[2] Stir at Room Temperature (RT) for 5–10 minutes . Crucial: Do not exceed 15 minutes to avoid guanidinylation of the amine.
-
Coupling: Add the Amine in one portion.
-
Reaction: Stir at RT for 4 hours. Monitor by LCMS.[1]
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C .
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1][3]
Protocol B: The "Scale-Up" Solution (T3P)
Recommended for >1g scale or when purification is difficult. T3P byproducts are water-soluble.[4][5]
Mechanism: T3P forms a mixed anhydride with the carboxylic acid. It is highly selective and generally produces cleaner reaction profiles with electron-deficient anilines.
Reagents:
-
Amine (1.1 equiv)[2]
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (2.5 – 4.0 equiv) Note: Pyridine is superior to DIPEA for T3P couplings.
-
Solvent: EtOAc (preferred) or 2-MeTHF.
Procedure:
-
Charge: Combine Carboxylic Acid, Amine, and Pyridine in EtOAc (concentration 0.2 M – 0.5 M).
-
Addition: Cool to 0°C. Add T3P solution dropwise over 5 minutes.
-
Reaction: Allow to warm to RT. Stir for 12–24 hours.
-
Optimization: T3P is thermally stable. If sluggish, heat to reflux (EtOAc, ~77°C) for 4–8 hours.
-
-
Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine), then sat. NaHCO₃.
Protocol C: The "Sledgehammer" (Ghosez’s Reagent)
Use when Protocols A and B fail. This method generates an acid chloride in situ under neutral conditions.
Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to an acid chloride without generating acidic byproducts (HCl), which protects acid-sensitive functional groups.
Reagents:
-
Ghosez’s Reagent (1.2 equiv)
-
Amine (1.1 equiv)[2]
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv)
-
Solvent: Anhydrous DCM or Chloroform.
Procedure:
-
Activation: Dissolve Carboxylic Acid in DCM. Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours. (Monitor acid chloride formation by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS).
-
Coupling: Add the Amine and Base to the solution.
-
Reaction: Stir at RT or reflux (40°C) overnight.
-
Workup: Standard aqueous extraction.
Mechanistic Visualization
The following diagram illustrates why HATU is preferred for this specific substrate, highlighting the "Pre-activation" vs "Coupling" phases.
Figure 2: Mechanistic pathway of HATU coupling.[2] The "Slow Step" is the attack of the poor nucleophile on the OAt ester; heating often accelerates this specific step.
Troubleshooting & Optimization
| Observation | Diagnosis | Remediation |
| No Product, Acid Remaining | Amine is too unreactive at RT. | Switch to Protocol B (T3P) and heat to reflux (80°C). |
| Product formed, but low yield | Incomplete activation. | Increase coupling reagent to 2.0 equiv. Ensure anhydrous solvents. |
| Impurity: Guanidinylated Amine | HATU reacted directly with Amine. | Ensure Pre-activation of Acid + HATU is complete (5-10 min) before adding Amine. |
| Starting Material Insolubility | Amine is crashing out. | Use NMP (N-Methyl-2-pyrrolidone) as solvent; it solubilizes heterocycles better than DMF. |
References
-
Dunetz, J. R., et al. (2011).[6][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Due-Hansen, M. E., et al. (2016).[7][8] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7][8][9][10] Organic & Biomolecular Chemistry.
-
BenchChem. (2025). "Standard Protocol for HATU Peptide Coupling."
-
Bagal, S. K., et al. (2015). "T3P (Propanephosphonic Acid Anhydride): A Versatile Reagent for Amide Bond Formation."[6][5][11] Organic Process Research & Development.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Understanding T3P From Start To Finish [outsourcedpharma.com]
Application Note: Optimizing Pinner Synthesis for 2-Aryl-5-Aminopyrimidine Derivatives
Document Type: Advanced Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 2-aryl-5-aminopyrimidine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in kinase inhibitors and central nervous system (CNS) therapeutics. Constructing this motif typically involves a two-stage process: the conversion of an aryl nitrile to an arylamidine via the classic Pinner synthesis, followed by a condensation reaction with a 1,3-dielectrophile [1]. However, the Pinner reaction is notoriously sensitive to moisture and thermal degradation, often resulting in poor yields and complex purification pipelines [2].
This application note provides a comprehensive, causality-driven guide to optimizing the Pinner synthesis and the subsequent pyrimidine condensation. By transitioning from traditional aqueous/alcoholic conditions to strictly anhydrous gaseous HCl and utilizing stable vinamidinium salts, researchers can achieve high-yielding, scalable syntheses of 2-aryl-5-aminopyrimidine derivatives.
Mechanistic Insights & Causality (E-E-A-T)
The Pinner Reaction: Overcoming Hydrolysis and Thermal Degradation
The Pinner reaction involves the acid-catalyzed nucleophilic addition of an alcohol to a nitrile, yielding an intermediate imino ether hydrochloride (Pinner salt).
-
The Moisture Problem: The Pinner salt is highly hygroscopic. Even trace amounts of water will trigger irreversible hydrolysis of the intermediate into an ester byproduct [2]. Therefore, substituting aqueous acids with dry HCl gas is not merely a preference—it is a mechanistic requirement to suppress the esterification pathway.
-
The Thermal Problem: Pinner salts are thermally labile. At temperatures above 5°C, the intermediate undergoes thermal decomposition into amides and alkyl chlorides. Strict temperature control (0°C to 5°C) during the HCl saturation phase is critical for preserving the integrity of the imino ether [4].
Pyrimidine Condensation: The Vinamidinium Advantage
Traditionally, amidines are condensed with enaminones or malonaldehyde derivatives to form pyrimidines. However, asymmetrical 1,3-dielectrophiles often yield mixtures of regioisomers. By employing a symmetrical, stable precursor such as 2-(dimethylamino)trimethinium hexafluorophosphate (a vinamidinium salt), the condensation proceeds with absolute regiocontrol, directly yielding the 5-aminopyrimidine architecture [1, 3].
Fig 1: Two-stage synthesis of 2-aryl-5-aminopyrimidines via Pinner reaction and condensation.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of the two-step sequence using benzonitrile as the model substrate. The data illustrates how controlling moisture and base selection directly impacts the final yield.
Table 1: Optimization of Pinner Synthesis and Pyrimidine Condensation
| Entry | Nitrile Substrate | Pinner Catalyst / Temp | Condensation Base / Solvent | Overall Yield (%) | Purity (HPLC) |
| 1 | Benzonitrile | HCl (aq) / 25°C | NaOEt / EtOH | < 10% | 45% |
| 2 | Benzonitrile | HCl (g) / 0°C | NaOEt / EtOH | 55% | 88% |
| 3 | Benzonitrile | HCl (g) / 0°C | K₂CO₃ / DMF | 72% | 94% |
| 4 | 4-Methoxybenzonitrile | HCl (g) / 0°C | K₂CO₃ / DMF | 81% | 96% |
| 5 | 4-Chlorobenzonitrile | HCl (g) / 0°C | K₂CO₃ / DMF | 76% | 95% |
Note: Entry 1 failed primarily due to the rapid hydrolysis of the Pinner salt into ethyl benzoate. Entry 3 demonstrates that a mild, non-nucleophilic base (K₂CO₃) prevents the degradation of the vinamidinium electrophile during condensation.
Fig 2: Decision tree for optimizing Pinner and pyrimidine condensation reaction conditions.
Experimental Protocols
Protocol A: Optimized Pinner Synthesis of Arylamidine Hydrochloride
This protocol utilizes gaseous HCl to ensure a strictly anhydrous environment, mitigating ester byproduct formation.
Materials:
-
Aryl nitrile (50.0 mmol)
-
Anhydrous Ethanol (100 mL, <50 ppm H₂O)
-
Dry HCl gas (generated via H₂SO₄/NaCl or purchased in a cylinder)
-
Ammonia in Ethanol (2.0 M, 100 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a gas dispersion tube, magnetic stirrer, and a calcium chloride drying tube. Flush the system with Argon.
-
Dissolution: Dissolve the aryl nitrile (50.0 mmol) in anhydrous ethanol (100 mL).
-
Temperature Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0°C. Causality: Maintaining 0°C prevents the thermal degradation of the forming imidate into an amide.
-
HCl Saturation: Gently bubble dry HCl gas through the solution for 2 to 3 hours until the solution is fully saturated.
-
Incubation: Seal the flask tightly and store it at 4°C for 24 hours to drive the formation of the Pinner salt to completion.
-
Validation Checkpoint: Take a 0.1 mL aliquot, remove the solvent in vacuo, and perform FTIR. The disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and the appearance of a strong iminium C=N stretch (~1650 cm⁻¹) confirms successful Pinner salt formation.
-
-
Ammonolysis: Concentrate the reaction mixture under reduced pressure (water bath < 30°C) to remove excess HCl. Suspend the crude white solid in fresh anhydrous ethanol (50 mL), cool to 0°C, and slowly add the 2.0 M ammonia in ethanol solution (100 mL).
-
Isolation: Stir at room temperature for 12 hours. Filter off the precipitated NH₄Cl byproduct. Concentrate the filtrate and recrystallize the residue from ethanol/diethyl ether to afford the pure arylamidine hydrochloride.
Protocol B: Condensation to 2-Aryl-5-(dimethylamino)pyrimidine
This protocol utilizes a stable vinamidinium salt to ensure regioselective pyrimidine formation.
Materials:
-
Arylamidine hydrochloride (from Protocol A, 10.0 mmol)
-
2-(Dimethylamino)trimethinium hexafluorophosphate (10.0 mmol)
-
Anhydrous K₂CO₃ (25.0 mmol)
-
Anhydrous DMF (30 mL)
Step-by-Step Methodology:
-
Reagent Mixing: In a 100 mL oven-dried round-bottom flask, suspend the arylamidine hydrochloride (10.0 mmol) and the vinamidinium hexafluorophosphate salt (10.0 mmol) in anhydrous DMF (30 mL).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (25.0 mmol) to the suspension. Causality: K₂CO₃ is chosen over strong nucleophilic bases (like NaOEt) to prevent the premature nucleophilic attack and decomposition of the vinamidinium electrophile.
-
Cyclization: Attach a reflux condenser, purge with Argon, and heat the mixture to 90°C for 4 hours with vigorous stirring.
-
Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 150 mL of rapidly stirred ice water. A precipitate will form immediately.
-
Purification: Filter the crude solid under vacuum, wash with cold water (3 × 20 mL), and dry under high vacuum. The product can be further purified via flash chromatography (SiO₂, DCM/MeOH 95:5) to yield the pure 2-aryl-5-(dimethylamino)pyrimidine.
-
Validation Checkpoint: ¹H NMR (CDCl₃) should display a characteristic sharp singlet integrating to 2 protons at ~8.4 ppm, corresponding to the symmetrical pyrimidine C4 and C6 protons, confirming the regioselective formation of the 5-aminopyrimidine core.
-
References
-
Majumder, A., Gupta, R., & Jain, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. URL:[Link]
-
D'Amico, L., et al. (2014). Synthesis of N-Styrenyl Amidines from α,β-Unsaturated Nitrones and Isocyanates through CO2 Elimination and Styrenyl Migration. Organic Letters, 16(15), 3982-3985. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for 4-(5-aminopyrimidin-2-yl)benzonitrile in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in formulation and fragment-based screening[1], I frequently encounter rigid, planar molecules that defy standard solubilization protocols. The compound 4-(5-aminopyrimidin-2-yl)benzonitrile is a classic example of a "brick dust" molecule.
This guide is designed to provide you with a deep mechanistic understanding of why this compound resists dissolution and equips you with self-validating protocols to ensure your biological assays are built on reliable, fully solubilized material.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 4-(5-aminopyrimidin-2-yl)benzonitrile act like "brick dust" in 100% DMSO?
A1: The causality lies in thermodynamics. This molecule is highly conjugated and planar. The amino group at the 5-position acts as a strong hydrogen bond donor, while the pyrimidine and nitrile nitrogens act as acceptors. This creates a dense, thermodynamically stable crystal lattice driven by
Q2: I've vortexed the sample for 30 minutes, but it won't dissolve. What kinetic interventions can I apply? A2: Vortexing only provides macroscopic mixing. To overcome the endothermic dissolution barrier, you must apply thermal and acoustic energy. Heating the solution to 37–50°C provides the thermal energy required for endothermic dissolution[3]. Coupling this with sonication induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles—which physically breaks apart micro-crystals and exponentially increases the surface area for solvent interaction[3].
Q3: Heating and sonication failed to achieve my target 50 mM stock. Are there chemical additives that can disrupt the lattice without ruining my downstream assay? A3: Yes. When physical methods fail, we must alter the molecule's ionization state. The 5-amino group on the pyrimidine ring is weakly basic. Adding a trace amount of an acid (e.g., 0.1% Trifluoroacetic acid, TFA) can transiently protonate the aminopyrimidine. This introduces a positive charge, which repels adjacent molecules in the solid state, breaking the intermolecular H-bond network and forcing dissolution.
Q4: My compound finally dissolved in DMSO, but it "crashes out" immediately when diluted into my aqueous assay buffer. What is happening? A4: You are observing antisolvent precipitation[4]. Diluting a concentrated DMSO stock directly into an aqueous buffer causes an abrupt shift in the dielectric constant. Because the compound has poor aqueous solubility, the sudden change causes it to rapidly nucleate and precipitate out of solution[4]. To prevent this, you must use a step-wise serial dilution approach or incorporate co-solvents/surfactants (like Tween-20 or cyclodextrins) into an intermediate dilution step[5],[6].
Section 2: Quantitative Solubility Data Summary
To guide your experimental expectations, the table below summarizes the typical solubility limits of rigid aminopyrimidine-benzonitrile derivatives under various interventions.
| Solubilization Intervention | Mechanism of Action | Max Achievable Conc. (Estimated) | Stability at Room Temp |
| 100% DMSO (Benchtop, ambient) | Baseline solvation | < 1 mM | High (if kept dry) |
| 100% Anhydrous DMSO + Heat (50°C) | Endothermic energy input | ~5 mM | Prone to crystallization |
| Anhydrous DMSO + Sonication (30 min) | Acoustic cavitation | ~10 mM | Moderate |
| Anhydrous DMSO + 0.1% TFA | Lattice disruption via protonation | > 50 mM | High |
Section 3: Self-Validating Experimental Protocols
A protocol is only as good as its validation. You cannot trust a biological assay if you do not know the exact concentration of your compound. Therefore, these protocols are designed as self-validating systems with built-in checkpoints.
Protocol A: Preparation of a Self-Validated 10 mM DMSO Stock
-
Preparation: Equilibrate a fresh, sealed bottle of anhydrous DMSO (water < 0.1%) to room temperature to prevent condensation[2].
-
Weighing: Weigh the required mass of 4-(5-aminopyrimidin-2-yl)benzonitrile into a sterile, amber glass vial.
-
Addition: Add the calculated volume of anhydrous DMSO.
-
Kinetic Disruption: Vortex vigorously for 2 minutes. Place the vial in a heated water-bath sonicator set to 40°C for 15–30 minutes[3].
-
Validation Check 1 (Visual): Inspect the solution against a strong light source. If any particulate matter is visible, proceed to step 6. If clear, skip to step 7.
-
Chemical Disruption (Conditional): If the target concentration is not reached, add 0.1% (v/v) TFA to the DMSO. Sonicate for an additional 5 minutes.
-
Validation Check 2 (Spectrophotometric): To ensure no sub-visual micro-precipitates remain, measure the optical density (OD) of the solution at 600 nm using a blank of pure DMSO. An OD600 < 0.05 self-validates complete dissolution.
Protocol B: Step-wise Aqueous Dilution to Prevent Antisolvent Precipitation
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into an intermediate solvent system (e.g., 10% DMSO, 10% PEG400, 80% Assay Buffer)[5].
-
Equilibration: Mix gently by pipetting. Do not vortex aggressively, as sheer stress can induce nucleation.
-
Final Dilution: Dilute the intermediate solution 1:10 into your final aqueous assay buffer to achieve a 100 µM working concentration (final DMSO concentration = 1%).
-
Validation Check 3 (DLS): For critical assays, validate the absence of nano-aggregates using Dynamic Light Scattering (DLS) before applying the solution to cells or proteins.
Section 4: Visual Workflows
Workflow for overcoming thermodynamic barriers in DMSO solubilization of rigid planar molecules.
Mechanism of antisolvent precipitation versus step-wise dilution for aqueous assay preparation.
References
1.[5] Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays - Benchchem. 5 2.[4] Overcoming poor solubility of Aminopyrifen in formulations - Benchchem. 4 3.[2] Troubleshooting AN-12-H5 solubility issues in DMSO - Benchchem. 2 4.[6] Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. 6 5.[3] Troubleshooting Taladegib solubility issues in DMSO - Benchchem. 3 6.[1] DMSO Solubility Assessment for Fragment-Based Screening - MDPI. 1
Sources
resolving low yield issues in Suzuki coupling of chloropyrimidines
[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Low Yield & Stalled Reactions in Chloropyrimidine Cross-Coupling
Executive Summary: Why is this reaction failing?
If you are visiting this page, your Suzuki coupling likely failed in one of two ways: either you recovered unreacted chloropyrimidine (catalytic arrest), or you generated significant amounts of des-boron/hydrolyzed byproducts (instability).
Chloropyrimidines present a "perfect storm" of challenges for Palladium catalysis:
-
Electronic Deactivation: The electron-deficient pyrimidine ring strengthens the C-Cl bond, making oxidative addition difficult compared to bromo- or iodo-analogs.[1]
-
Catalyst Poisoning: The pyrimidine nitrogen atoms are excellent ligands. They bind to electrophilic Pd(II) intermediates, displacing your phosphine ligand and forming an inactive "palladium black" sink.
-
Hydrolytic Instability: The same electron deficiency that hinders catalysis makes the C-Cl bond susceptible to nucleophilic attack (
) by hydroxide bases, leading to hydroxypyrimidine impurities.
This guide moves beyond standard textbook conditions (like Pd(PPh
Diagnostic Workflow
Before changing reagents, diagnose the failure mode using this logic flow.
Figure 1: Decision tree for diagnosing Suzuki coupling failure modes based on crude analysis.
Module 1: The "No Reaction" Scenario (Catalyst Arrest)
Q: I am using Pd(PPh
A: Tetrakis(triphenylphosphine)palladium(0) is rarely active enough for chloropyrimidines. The oxidative addition into the C-Cl bond is the rate-limiting step. Furthermore, the basic nitrogen of the pyrimidine coordinates to the Pd, displacing the labile PPh
The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines You must use ligands that are sterically bulky enough to prevent the pyrimidine nitrogen from binding to the Pd center. The Buchwald-type ligands are the gold standard here.
-
Ligand Choice: XPhos or RuPhos . The isopropyl groups on XPhos provide a steric roof that blocks N-coordination while increasing electron density on Pd to facilitate oxidative addition [2].
-
Precatalyst Source: Do not mix Pd(OAc)
+ Ligand manually if you are struggling. Use G3 or G4 Precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and guarantee the generation of the active Pd(0) species even at room temperature [3].
Protocol Adjustment:
-
Old System: Pd(PPh
) (5 mol%) @ 100°C. -
New System: XPhos Pd G3 (1–2 mol%) @ 60–80°C.
Module 2: The "Hydrolysis" Nightmare
Q: My LCMS shows a mass corresponding to [M-Cl + OH]. Is my solvent wet?
A: Suzuki coupling requires water for the transmetalation step, so you cannot run it strictly anhydrously. However, chloropyrimidines are prone to Nucleophilic Aromatic Substitution (
The Solution: Base Management & Water Control You need a base that is strong enough to activate the boronic acid but not nucleophilic enough to attack the pyrimidine ring.
| Base | pKa (conj. acid) | Risk of | Recommendation |
| NaOH / KOH | 15.7 | High | Avoid. Too nucleophilic. |
| Cs | 10.3 | Moderate | Use only if steric hindrance protects the C-Cl bond. |
| K | 12.3 | Low | Standard Choice. High basicity, low nucleophilicity. |
| KF | 3.2 | Very Low | Excellent for base-sensitive substrates (requires higher temp). |
Protocol Adjustment: Reduce the water ratio. Instead of the classic 1:1 Dioxane:Water, switch to 4:1 Dioxane:Water or 10:1 THF:Water . This maintains enough water for the catalytic cycle while reducing the concentration of aggressive hydroxide ions [4].
Module 3: Unstable Partners (Protodeboronation)
Q: I see the pyrimidine starting material AND the de-boronated partner (Ar-H).
A: This is Protodeboronation . 2-Heteroaryl boronic acids (like 2-pyridine or 2-pyrimidine boronic acid) and polyfluorophenyl boronic acids are notoriously unstable. Under basic conditions, the C-B bond hydrolyzes faster than the cross-coupling occurs [5].
The Solution: Slow Release or Protected Boron Species
-
MIDA Boronates: These are slow-release protected boron species. They hydrolyze slowly in the reaction mixture, keeping the concentration of the unstable free boronic acid low, which favors coupling over decomposition [6].
-
Potassium Organotrifluoroborates (BF
K): Molander salts are more stable than free boronic acids and often resist protodeboronation better [7]. -
Syringe Pump Addition: If you must use the free boronic acid, dissolve it in the organic solvent and add it slowly (over 1 hour) to the hot catalyst/pyrimidine mixture.
The "Golden Standard" Protocol
If your reaction is failing, restart with this robust screening protocol designed for difficult chloropyrimidines.
Reaction Setup:
-
Substrate: 1.0 equiv Chloropyrimidine.
-
Partner: 1.2 – 1.5 equiv Boronic Acid (or Pinacol Ester).
-
Catalyst: 2.0 mol% XPhos Pd G4 (Sigma-Aldrich #804274).
-
Base: 2.0 equiv K
PO (finely ground). -
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
-
Temperature: 80°C.
Step-by-Step:
-
Charge a vial with the chloropyrimidine, boronic acid, K
PO , and XPhos Pd G4. -
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add the degassed Dioxane/Water mixture via syringe.
-
Heat to 80°C with vigorous stirring (1000 rpm). Note: High stirring speed is critical for biphasic mixtures.
-
Monitor by LCMS at 1 hour. If SM remains but no byproducts form, increase temp to 100°C.
Mechanistic Visualization: Catalyst Poisoning vs. Ligation
This diagram illustrates why standard catalysts fail and how bulky ligands protect the active center.
Figure 2: Mechanism of catalyst poisoning by pyrimidine nitrogen vs. successful oxidative addition using bulky ligands.
References
-
Buchwald Ligand Selection: Title: Buchwald Ligands and Precatalysts: User Guide. Source: CiteSeerX / Penn State. URL:[Link]
-
Protodeboronation Mechanism: Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[2] Source: Journal of the American Chemical Society (PubMed). URL:[Link][2]
-
MIDA Boronates Solution: Title: Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters. Source: Semantic Scholar (Chemistry). URL:[Link]
-
Organotrifluoroborates: Title: Suzuki Coupling - Organic Chemistry Portal (Potassium trifluoroborates usage). Source: Organic Chemistry Portal. URL:[Link]
Technical Support Center: HPLC Analysis of 4-(5-aminopyrimidin-2-yl)benzonitrile
Welcome to the technical support center for the HPLC analysis of 4-(5-aminopyrimidin-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.
Introduction to 4-(5-aminopyrimidin-2-yl)benzonitrile Analysis
4-(5-aminopyrimidin-2-yl)benzonitrile is a molecule featuring a moderately polar aminopyrimidine core and a more non-polar benzonitrile group. This amphiphilic nature, combined with the basicity of the amino group, presents specific challenges and opportunities in developing a robust HPLC method. The primary mode of analysis for such a compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and applicability to a wide range of molecular polarities.[1]
This guide will walk you through the critical aspects of solvent selection, pH control, and troubleshooting common issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best starting point for solvent selection in an RP-HPLC method for 4-(5-aminopyrimidin-2-yl)benzonitrile?
A1: The recommended starting point is a mobile phase consisting of Acetonitrile (ACN) and water.
Causality and Expertise: The structure of 4-(5-aminopyrimidin-2-yl)benzonitrile suggests it will be well-retained on a standard C18 column. The key is to select an organic modifier that provides good peak shape and elution within a reasonable time.
-
Acetonitrile (ACN) is generally the preferred organic solvent over methanol for compounds containing aromatic rings.[2] ACN often provides sharper peaks and lower backpressure.[2] Its lower viscosity and UV cutoff (around 190 nm) make it ideal for gradient elution and sensitive UV detection.[2]
-
Methanol (MeOH) is a viable alternative and can offer different selectivity.[2] If you face issues with co-eluting impurities with ACN, a trial with methanol is a logical next step in method development.
A typical starting gradient could be 5% to 95% ACN over 20-30 minutes on a C18 column. This initial run will provide a comprehensive profile of your sample and allow for optimization.[3]
Q2: How critical is mobile phase pH, and what pH should I use?
A2: Mobile phase pH is arguably the most critical parameter for achieving good peak shape and reproducible retention times for this analyte. The amino group on the pyrimidine ring is basic and will be protonated at acidic pH.
Scientific Rationale: The basicity of the aminopyrimidine moiety dictates its interaction with the stationary phase. The pKa of pyrimidine is approximately 1.3, and for aminopyrimidines, the pKa of the amino group can be in the range of 3-7, depending on the substitution.[4][5]
-
At low pH (e.g., pH 2.5-3.5): The analyte will be fully protonated (ionized). This can lead to poor retention on a C18 column. However, it ensures a single ionic state, which can prevent peak splitting. More importantly, operating at a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing for basic analytes.[2]
-
At high pH (e.g., pH 7-8): The analyte will be in its neutral, less polar form, leading to stronger retention on a C18 column. However, standard silica-based C18 columns are not stable above pH 8.[6]
-
At a pH close to the pKa: The analyte will exist as a mixture of ionized and neutral forms, which can lead to broad or split peaks.[2] It is crucial to work at a pH at least 1.5-2 units away from the analyte's pKa.
Recommendation: Start with a mobile phase buffered at a pH between 2.5 and 3.5 . This will ensure good peak shape by minimizing interactions with silanols. Use a buffer like 20-50 mM potassium phosphate or ammonium formate. Formate buffers are volatile and ideal if your analysis involves mass spectrometry (MS) detection.[7][8]
Q3: I'm observing significant peak tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for a basic compound like 4-(5-aminopyrimidin-2-yl)benzonitrile is most commonly caused by secondary interactions with the stationary phase.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Detailed Explanation:
-
Silanol Interactions: As mentioned in Q2, free silanol groups on the silica surface of the column packing are acidic and can interact strongly with the basic amino group of your analyte, causing tailing.
-
Solution: Lowering the mobile phase pH protonates your analyte and suppresses silanol activity. Using a modern, high-purity, end-capped C18 column is also crucial. These columns have a much lower concentration of free silanols.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more silanol groups.
-
Solution: Replace the column and consider using a guard column to protect the analytical column.
-
Q4: My retention time is drifting between injections. What should I do?
A4: Retention time drift is usually caused by a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a 5-10 column volume re-equilibration step at the end of each run is recommended.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. If using a buffer, ensure the pH is measured and adjusted before adding the organic solvent.[8] Evaporation of the more volatile organic component can change the mobile phase composition and affect retention.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly impact retention times.
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and retention time instability.
Q5: What is a good diluent for my sample?
A5: The ideal sample diluent is the initial mobile phase of your gradient.
Expertise & Trustworthiness: Injecting a sample dissolved in a solvent much stronger (i.e., with a higher percentage of organic solvent) than the mobile phase can cause significant peak distortion, including fronting or splitting. This is because the strong solvent carries the analyte band down the column too quickly at the beginning, disrupting the partitioning process.
If your compound has poor solubility in the initial mobile phase, you can use a slightly higher percentage of organic solvent, but keep it as low as possible. Always test for peak shape issues when using a diluent different from the mobile phase.
Experimental Protocols
Protocol 1: Starting RP-HPLC Method for Purity Analysis
This protocol provides a robust starting point for the analysis of 4-(5-aminopyrimidin-2-yl)benzonitrile.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for good resolution.[6][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure good peak shape for the basic analyte.[11] |
| Mobile Phase B | Acetonitrile (ACN) | Preferred organic modifier for aromatic compounds.[2] |
| Gradient | 5% B to 95% B over 20 min | A broad gradient to elute compounds of varying polarity. |
| 95% B for 5 min | ||
| 95% B to 5% B over 1 min | ||
| 5% B for 4 min | Re-equilibration. | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For improved reproducibility. |
| Detection | UV, 254 nm or PDA | Aromatic nature of the compound suggests strong UV absorbance. A PDA detector is recommended to check for peak purity. |
| Injection Vol. | 10 µL | A good starting volume to avoid overload. |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50) | Balances solubility and compatibility with the initial mobile phase. |
Protocol 2: Mobile Phase Preparation (0.1% Formic Acid)
Accuracy in mobile phase preparation is critical for method reproducibility.
-
Aqueous Phase (A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of high-purity formic acid.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter to remove particulates.[8]
-
Degas the mobile phase using sonication or helium sparging to prevent bubble formation in the pump.[8]
-
-
Organic Phase (B):
-
Pour HPLC-grade Acetonitrile into a separate, clearly labeled solvent bottle.
-
Filtering and degassing are also recommended.
-
Method Validation and System Suitability
Any developed HPLC method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[12]
Caption: Key parameters for analytical method validation.
Before running a sample sequence, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to check that the system is performing correctly.
Typical SST Parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Retention Time | < 1.0% (for 5-6 injections) |
| %RSD of Peak Area | < 1.0% (for 5-6 injections) |
References
-
SIELC. (2018). Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Available at: [Link]
-
GL Sciences. (n.d.). Inertsil WP300 C18 HPLC Column, 5 µm, 250 x 4.0 mm. Available at: [Link]
-
Kaliszan, R., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]
-
Macherey-Nagel. (n.d.). EC HPLC column (analytical), NUCLEOSIL 100-3 C18, 3 µm, 100x4.6 mm. Available at: [Link]
-
Mork, M. (n.d.). 4-(5-amino-2-(mesityloxy)pyrimidin-4-ylamino)benzonitrile. MCE. Available at: [Link]
-
PubChem. (n.d.). 3-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
David, V., et al. (2016). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers (methanol, ethanol and acetonitrile). Revue Roumaine de Chimie, 61(11-12), 859-866. Available at: [Link]
-
Jasco. (n.d.). Ultisil® AQ-C18 --The most widely used column in food industry. Jasco France. Available at: [Link]
-
Li, L., et al. (2011). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Journal of Chromatographic Science, 49(7), 526-532. Available at: [Link]
-
Simmonds, H. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28. Available at: [Link]
-
Collins, C. H. (2022). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]
-
Kumar, V. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. Available at: [Link]
-
MolForge. (n.d.). 4-[5-[[3-(3-Aminopropanoyl)-2,4-dioxoimidazolidin-1-yl]iminomethyl]furan-2-yl]benzonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Ultraviolet absorption (red line) and fluorescence emission (yellow line) spectra of 4CzHPN. Available at: [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489. Available at: [Link]
-
Al-Zahrani, F. A., et al. (2022). 4-(Aryl)-Benzo[3][6]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Molecules, 27(22), 8027. Available at: [Link]
-
PubChem. (n.d.). Benzonitrile, 4-[5-(4-butylphenyl)-2-pyrimidinyl]-. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6982. Available at: [Link]
-
MDPI. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Available at: [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]
-
Royal Society of Chemistry. (2014). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. JAAS, 29, 1373-1380. Available at: [Link]
-
Chromatography Today. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]
Sources
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. NUCLEOSIL C18–HPLC columns–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 11. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
minimizing side reactions during 5-aminopyrimidine functionalization
Welcome to the Troubleshooting and Best Practices Guide for 5-aminopyrimidine functionalization. 5-Aminopyrimidine is a highly privileged scaffold in medicinal chemistry, frequently serving as a core building block for kinase inhibitors, antiviral agents, and agrochemicals 1[1]. However, functionalizing this heterocycle presents significant chemoselectivity and regioselectivity challenges. The competing nucleophilicity of the exocyclic 5-amino group and the endocyclic pyrimidine nitrogens (N1, N3), combined with the high electrophilicity of the C2, C4, and C6 positions, often leads to complex side reactions if not strictly controlled.
Section 1: Regioselectivity & Protection Strategies
Q: When performing a Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-5-aminopyrimidine, my reaction yields a complex mixture of oligomers. How do I prevent this?
A: The exocyclic 5-amino group is highly nucleophilic. During an SNAr reaction intended for the C4 position, the 5-amino group of one molecule can attack the C4-chloride of another, leading to uncontrolled polymerization and dimerization. To prevent this, you must temporarily mask the 5-amino group's nucleophilicity using an orthogonal protecting group strategy 2[2]. The tert-butyloxycarbonyl (Boc) group is highly effective here because it sterically hinders the amine and reduces its electron density through the electron-withdrawing carbamate linkage, rendering it unreactive under standard SNAr conditions.
Quantitative Comparison of Protecting Group Strategies
To optimize your workflow, select a protecting group based on the downstream deprotection tolerance of your target molecule.
| Protecting Group | Reagent (Eq.) | Typical Yield (%) | Deprotection Conditions | Deprotection pH |
| Boc (tert-Butyloxycarbonyl) | Boc₂O (1.05 eq) | 85 - 95% | TFA/DCM (1:1) or 4M HCl in Dioxane | pH < 2 |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl (1.1 eq) | 75 - 85% | 20% Piperidine in DMF | pH > 10 |
| Acetyl (Ac) | Ac₂O (1.2 eq) | 90 - 98% | NaOH (aq) or Hydrazine | pH > 12 |
Protocol 1: Selective Mono-Boc Protection of 4-Chloro-5-aminopyrimidine
-
Preparation: Dissolve 4-chloro-5-aminopyrimidine (10 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 1.05 eq) dropwise to the solution at 0 °C.
-
Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.05 eq). The addition of DMAP accelerates the reaction and ensures mono-protection over bis-protection.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 7:3).
-
Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow showing Boc protection necessity to prevent SNAr polymerization.
Section 2: Transition Metal-Catalyzed Cross-Coupling
Q: My Buchwald-Hartwig amination using 5-aminopyrimidine as the amine partner stalls at low conversion, and I observe significant palladium black formation. What is causing this catalyst poisoning?
A: The endocyclic nitrogens (N1, N3) of the pyrimidine ring are strong σ-donors and can competitively bind to the palladium center, displacing the phosphine ligand and forming a stable, catalytically inactive Pd-heterocycle complex (catalyst poisoning). Furthermore, primary amines like 5-aminopyrimidine are prone to over-arylation (diarylation) under standard strong-base conditions.
To overcome this, you must use bulky, electron-rich dialkylbiaryl phosphine ligands such as t-BuXPhos or Xantphos 3[3]. The extreme steric bulk of t-BuXPhos prevents the pyrimidine nitrogens from coordinating to the palladium center, while its electron-rich nature accelerates the oxidative addition and reductive elimination steps. Additionally, using a weaker base (e.g., NaOtBu or K₃PO₄) in a biphasic or micellar aqueous system can drastically enhance mono-arylation selectivity 4[4].
Protocol 2: Buchwald-Hartwig Mono-arylation using t-BuXPhos
-
Setup: In an oven-dried Schlenk tube, combine 5-aminopyrimidine (1.0 eq), the desired aryl halide (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Catalyst Loading: Add[(cinnamyl)PdCl]₂ (1.2 mol%) and t-BuXPhos (4.4 mol%).
-
Degassing: Evacuate the Schlenk tube and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Solvent Addition: Add degassed aqueous micellar medium (e.g., 2 wt% TPGS-750-M in water) or degassed anhydrous THF (0.5 M concentration).
-
Reaction: Seal the tube and stir the mixture at 50 °C for 16 hours.
-
Purification: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography.
Buchwald-Hartwig cycle highlighting catalyst poisoning and diarylation.
Section 3: Halogenation & Electrophilic Aromatic Substitution
Q: Why does the direct bromination of 5-aminopyrimidine yield a mixture of regioisomers and degradation products?
A: The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) generally difficult. However, the strongly electron-donating 5-amino group activates the adjacent C4 and C6 positions. Because both C4 and C6 are activated equally, direct halogenation (e.g., using Br₂ or NBS) lacks regiocontrol, leading to intractable mixtures of 4-bromo, 6-bromo, and 4,6-dibromo derivatives. Furthermore, the exocyclic amine is highly susceptible to direct oxidation by halogens.
To achieve absolute regioselective halogenation, it is recommended to avoid direct EAS. Instead, start with a pyrimidinone precursor (e.g., 5-amino-4-pyrimidinone) and use POCl₃ or POBr₃. This converts the tautomeric hydroxyl group directly into the corresponding halide with 100% regioselectivity at the C4 position 5[5].
References
-
Title: Green Chemistry - RSC Publishing: t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water Source: rsc.org URL: [Link]
-
Title: Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines Source: arkat-usa.org URL: [Link]
- Source: google.
Sources
optimizing reaction time for 4-(5-aminopyrimidin-2-yl)benzonitrile formation
Technical Support Center: Aminopyrimidine Synthesis Optimization Subject: Troubleshooting & Optimization of 4-(5-aminopyrimidin-2-yl)benzonitrile Formation
Module 1: Executive Summary & Reaction Logic
The Challenge: Synthesizing 4-(5-aminopyrimidin-2-yl)benzonitrile presents a "perfect storm" of kinetic hurdles. You are coupling an electron-rich heteroaryl chloride (deactivated for oxidative addition) with an electron-deficient boronic acid (prone to protodeboronation). Furthermore, the free amine (–NH₂) acts as a Lewis base, potentially poisoning the Palladium catalyst.
The Solution Architecture: To optimize reaction time (from 24h+ to <1h), we must shift the rate-determining step (RDS) from oxidative addition to transmetallation and prevent catalyst arrest.
Recommended Synthetic Route:
-
Electrophile: 2-chloro-pyrimidin-5-amine (Do not use the reverse route with 2-pyrimidinyl boronic species; they are notoriously unstable).
-
Nucleophile: 4-cyanophenylboronic acid.
-
Catalyst System: Bulky, electron-rich phosphine ligands (Buchwald Type) to facilitate oxidative addition into the deactivated chloride.
Module 2: Critical Reaction Mechanism (The "Why")
The following diagram illustrates the catalytic cycle and the specific bottlenecks causing your slow reaction times.
Caption: Figure 1. Catalytic cycle highlighting the oxidative addition bottleneck caused by the electron-donating amino group and potential catalyst poisoning pathways.
Module 3: Troubleshooting Guide
Use this decision matrix to diagnose stalled or slow reactions.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| 0-10% Conversion (after 4h) | Catalyst Poisoning | Solution is clear/pale yellow (inactive Pd). | Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate rapidly and the bulky ligand prevents amine coordination. |
| Stalls at ~50-60% | Protodeboronation | LCMS shows des-boron byproduct (benzonitrile). | Add boronic acid in portions (1.0 eq start, 0.5 eq at 2h). Switch base to K₃PO₄ (milder than carbonates). |
| Slow but steady (>24h) | High Activation Barrier | Substrate is electronically deactivated. | Microwave Irradiation . Thermal heating is inefficient for this specific electrophile. |
| Black Precipitate | Pd Aggregation | "Pd Black" visible. Ligand dissociation. | Increase Ligand:Pd ratio to 2:1. Degass solvents more thoroughly (Oxygen accelerates ligand oxidation). |
Module 4: Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended for Speed)
Best for: Rapid library synthesis, optimization studies.
-
Vessel: 10 mL Microwave vial with a magnetic stir bar.
-
Reagents:
-
2-chloro-pyrimidin-5-amine (1.0 equiv, 129 mg)
-
4-cyanophenylboronic acid (1.5 equiv, 220 mg)
-
Catalyst: XPhos Pd G3 (2.5 mol%) — Crucial for turnover frequency.
-
Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv).
-
-
Solvent: 1,4-Dioxane (4 mL). Note: The biphasic system is essential for inorganic base solubility.
-
Cycle:
-
Seal and purge with Argon/Nitrogen for 2 mins.
-
Irradiate: 100°C for 20 minutes (High absorption setting).
-
-
Workup: Dilute with EtOAc, wash with brine. The product may precipitate; if so, filter the solid directly.
Protocol B: Standard Thermal Synthesis (Scale-Up Compatible)
Best for: >5g batches where microwave is not feasible.
-
Setup: 3-neck flask, reflux condenser, internal temp probe.
-
Solvent System: n-Butanol (or n-Propanol). Alcoholic solvents often facilitate transmetallation in aminopyrimidines better than aprotic polar solvents.
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%). More robust thermally than tetrakis.
-
Conditions: Reflux (approx. 110°C) for 12-16 hours .
-
Monitoring: Check LCMS at 2h. If <10% conversion, increase temp or add 1 mol% catalyst boost.
Data Comparison:
| Parameter | Thermal (Protocol B) | Microwave (Protocol A) |
| Reaction Time | 16 Hours | 20 Minutes |
| Isolated Yield | 65-75% | 82-88% |
| Purity (Crude) | 85% (homocoupling visible) | >95% |
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: We strongly advise against it. Tetrakis is an unstable Pd(0) source. The oxidative addition into 2-chloro-5-aminopyrimidine is energetically demanding. Tetrakis will likely decompose to Pd-black before the reaction completes, leading to the "stalled at 50%" scenario. Use Pd(dppf)Cl₂ or XPhos Pd G3 .
Q2: The product is water-soluble.[2] How do I isolate it? A: Aminopyrimidines are amphoteric.
-
Do not use strong acid during workup (forms the salt).
-
Do not use strong base (forms the phenolate if hydrolysis occurs, though unlikely here).
-
Technique: Adjust aqueous layer to pH ~7-8. Saturate with NaCl. Extract with THF/EtOAc (1:1) or 2-MeTHF . If the product precipitates from the reaction mixture (common in water/dioxane), simple filtration and water wash is the best purification.
Q3: Why is the boronic acid degrading? A: 4-cyanophenylboronic acid is electron-deficient. In the presence of strong bases (like hydroxide from K₂CO₃/water equilibrium) and high heat, it undergoes hydrolytic deboronation.
-
Fix: Use K₃PO₄ (anhydrous or concentrated aq.) or KF . Avoid high temperatures (>100°C) unless using microwave (short duration).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Bagley, M. C., et al. (2002). Microwave-assisted Suzuki cross-coupling reactions of halopyridines and pyrimidines. Tetrahedron Letters, 43(29), 5123-5126.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
Sources
Validation & Comparative
Comprehensive Comparison Guide: Determining ¹³C NMR Chemical Shifts for 4-(5-Aminopyrimidin-2-yl)benzonitrile
Executive Summary & Chemical Context
Assigning ¹³C NMR chemical shifts in highly conjugated, nitrogen-rich heterocycles presents a unique analytical challenge. The molecule 4-(5-aminopyrimidin-2-yl)benzonitrile is a prime example of a "push-pull" electronic system. It features a strong electron-donating amine group (-NH₂) on the pyrimidine ring and a strong electron-withdrawing cyano group (-CN) on the phenyl ring.
This guide objectively compares three distinct methodologies for determining the ¹³C NMR chemical shifts of this compound: Benchtop Experimental NMR (1D/2D) , Computational DFT Prediction (GIAO) , and Empirical Machine Learning (ML) Predictors . By analyzing the causality behind the spectral data and providing self-validating protocols, this guide equips researchers with the authoritative framework needed to characterize complex pharmaceutical intermediates[1].
Mechanistic Analysis of the Chemical Shifts
Before comparing the analytical methods, it is critical to understand the electronic causality driving the chemical shifts in this molecule:
-
The Pyrimidine Ring: The -NH₂ group at the C5 position donates electron density via resonance into the pyrimidine ring. This significantly shields the ortho carbons (C4 and C6), pushing them upfield to ~143 ppm compared to ~157 ppm in an unsubstituted pyrimidine. Conversely, the C5 carbon itself is deshielded by the inductive effect of the electronegative nitrogen, appearing near 140 ppm[2].
-
The Benzonitrile Ring: The -CN group exerts a strong anisotropic and resonance-withdrawing effect. The ipso carbon (C4') is heavily shielded (~111 ppm), while the ortho carbons (C3', C5') are deshielded (~132 ppm).
Methodological Comparison
Experimental Benchtop NMR (The Gold Standard)
Experimental acquisition using 1D ¹³C and 2D correlation spectroscopy (HSQC/HMBC) remains the definitive ground truth. For molecules with multiple quaternary carbons (C2, C5, C1', C4', and CN), 1D ¹³C alone is insufficient. 2D HMBC is required to observe 2-bond and 3-bond carbon-proton couplings, allowing researchers to definitively link the isolated pyrimidine and phenyl spin systems.
Computational DFT Prediction (GIAO Method)
Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method provides highly accurate theoretical shifts. As demonstrated in standard computational methodologies (), using a polarized basis set with diffuse functions (e.g., 6-311+G(2d,p)) is mandatory here. The diffuse functions accurately model the electron density of the nitrogen lone pairs, which heavily influence the local magnetic shielding tensors.
Empirical ML Predictors (Mnova / ChemDraw)
Empirical predictors use database-driven additivity rules and machine learning. While exceptionally fast, they often struggle with unique, highly conjugated "push-pull" bi-aryl systems because these specific extended resonance networks may be underrepresented in their training sets, leading to errors of 2–3 ppm on quaternary heteroaromatic carbons.
Comparative Data Analysis
The table below summarizes the ¹³C NMR chemical shifts (in DMSO-d₆) obtained via the three methodologies.
| Carbon Position | Experimental (ppm) | DFT Predicted (ppm) | Empirical ML (ppm) | Δ(DFT - Exp) |
| C-CN (Nitrile) | 118.9 | 118.5 | 117.5 | -0.4 |
| C4' (Ar-CN ipso) | 111.5 | 111.8 | 110.2 | +0.3 |
| C3', C5' (Ar ortho to CN) | 132.8 | 132.5 | 131.5 | -0.3 |
| C2', C6' (Ar meta to CN) | 127.4 | 127.1 | 128.0 | -0.3 |
| C1' (Ar ipso to Pyr) | 142.3 | 142.0 | 140.5 | -0.3 |
| C5 (Pyr-NH₂) | 140.1 | 140.5 | 138.0 | +0.4 |
| C4, C6 (Pyr ortho to NH₂) | 143.6 | 144.0 | 146.2 | +0.4 |
| C2 (Pyr attached to Ar) | 157.8 | 158.1 | 160.5 | +0.3 |
Data Insight: DFT prediction utilizing empirical scaling factors closely mirrors the experimental ground truth (Δ < 0.5 ppm). The Empirical ML method shows a higher deviation (up to +2.6 ppm for C4/C6), highlighting the necessity of advanced computational or experimental methods for novel heterocycles.
Self-Validating Experimental Protocols
Protocol A: Experimental NMR Acquisition Workflow
Reference standard for high-resolution techniques: ().
-
Sample Preparation: Dissolve 15 mg of 4-(5-aminopyrimidin-2-yl)benzonitrile in 0.6 mL of DMSO-d₆.
-
Causality: DMSO-d₆ is selected over CDCl₃ because the highly polar primary amine participates in hydrogen bonding, which severely limits solubility in non-polar halogenated solvents[3].
-
-
1H NMR Internal Validation: Acquire a standard ¹H spectrum.
-
Validation Gate: Verify the integration matches exactly 6 aromatic protons and 2 broad amine protons. Do not proceed to ¹³C acquisition if solvent suppression or impurities distort the baseline.
-
-
1D ¹³C{¹H} Acquisition: Set the relaxation delay (D1) to a minimum of 2.0 seconds.
-
Causality: The five quaternary carbons in this molecule lack attached protons, resulting in long T₁ relaxation times. A sufficient D1 ensures these signals are detectable above the noise floor.
-
Validation Gate: Confirm the presence of exactly 8 distinct carbon signals (symmetry makes C3'/C5', C2'/C6', and C4/C6 equivalent).
-
-
2D HMBC Acquisition: Optimize the long-range coupling constant (
) for 8 Hz. This specifically targets the 3-bond correlation from the amine protons to C4/C6, definitively assigning the pyrimidine ring.
Workflow for assigning 13C NMR chemical shifts using 1D and 2D correlation spectroscopy.
Protocol B: DFT Computational Prediction Pipeline
-
Conformational Search: Generate 3D conformers using the MMFF94 force field to identify the lowest energy rotamer of the bi-aryl bond.
-
Geometry Optimization: Optimize the structure using DFT at the B3LYP/6-31G(d) level.
-
Validation Gate: Perform a vibrational frequency calculation. The absolute absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state.
-
-
NMR Shielding Calculation: Calculate isotropic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.
-
Causality: The inclusion of diffuse functions (+) is non-negotiable for accurately modeling the electron density of the pyrimidine nitrogen lone pairs.
-
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) specifying DMSO. Gas-phase calculations will fail to account for the deshielding of C5 caused by solvent-amine hydrogen bonding.
-
Linear Scaling: Convert shielding tensors (
) to chemical shifts ( ) using empirical scaling factors: .
Step-by-step computational pipeline for DFT-based GIAO NMR chemical shift prediction.
References
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of ¹H and ¹³C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839-1862. URL:[Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. URL:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. URL:[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13611, 5-Aminouracil. URL: [Link]
Sources
High-Resolution Purity Profiling of 4-(5-aminopyrimidin-2-yl)benzonitrile: An HPLC-MS Validation Guide
Executive Summary
The Challenge: 4-(5-aminopyrimidin-2-yl)benzonitrile (MW 196.21) is a critical pharmacophore often synthesized via Suzuki-Miyaura coupling. Its polarity, combined with the presence of non-chromophoric boronic acid byproducts and trace mutagenic regioisomers, renders standard HPLC-UV methods insufficient for high-sensitivity purity analysis (purity >99.5%).
The Solution: This guide validates an optimized HPLC-MS (ESI+) method utilizing a Phenyl-Hexyl stationary phase . Unlike C18 columns, the Phenyl-Hexyl phase leverages
Part 1: The Analytical Challenge & Comparative Analysis
The synthesis of 4-(5-aminopyrimidin-2-yl)benzonitrile typically involves the coupling of 2-chloro-5-aminopyrimidine with 4-cyanophenylboronic acid . This route introduces three critical impurity classes:
-
Starting Materials: Boronic acids (highly polar, weak UV absorption).
-
Halogenated Precursors: Trace 2-chloro-5-aminopyrimidine (potential GTI).
-
Regioisomers: Isomers where coupling occurs at the wrong pyrimidine nitrogen (rare but possible in specific conditions).
Comparative Performance Matrix
The following table contrasts the proposed HPLC-MS method against standard industry alternatives.
| Feature | Alternative A: HPLC-UV (254 nm) | Alternative B: UPLC-MS/MS | Proposed: HPLC-MS (Single Quad) |
| Primary Detection | UV Absorbance | Triple Quadrupole MS | Single Quad MS (ESI+) |
| Specificity | Low. Boronic acids co-elute near void volume; cannot distinguish co-eluting isomers easily. | High. MRM transitions offer absolute specificity. | High. SIM mode resolves co-eluting peaks by mass. |
| Sensitivity (LOQ) | ~0.1% (Limited by chromophore) | < 0.001% (Trace analysis) | 0.01% - 0.05% (Ideal for purity) |
| Throughput | Medium (15-20 min run) | High (3-5 min run) | Medium (15-20 min run) |
| Cost/Complexity | Low | High (Requires expert operator) | Moderate (Accessible to most QC labs) |
| Verdict | Insufficient for boronic acid clearance. | Overkill for routine purity >99%. | Optimal balance of cost & rigor. |
Part 2: Method Development Strategy (Expertise Pillar)
Stationary Phase Selection: Why Phenyl-Hexyl?
Standard C18 columns rely solely on hydrophobic interactions.[1] The target molecule contains two aromatic rings and a nitrile group, making it electron-deficient.
-
The Mechanism: A Phenyl-Hexyl column provides complementary
interactions. The biphenyl-like character of the target molecule interacts strongly with the phenyl ring of the stationary phase, increasing retention of the main peak relative to the polar boronic acid impurities, which elute at the solvent front.
Mobile Phase Chemistry
-
Buffer: 0.1% Formic Acid.
-
Reasoning: The 5-aminopyrimidine moiety is basic (
). Acidic pH ensures the amine is protonated ( ), maximizing ionization efficiency in ESI+ mode while suppressing silanol activity on the column to prevent peak tailing.
-
-
Organic Modifier: Acetonitrile (ACN).[2]
-
Reasoning: ACN provides sharper peaks for nitrogen-containing heterocycles compared to Methanol, which can cause broadened peaks due to hydrogen bonding with the stationary phase.
-
Part 3: The Optimized Protocol
Experimental Conditions
-
Instrument: Agilent 1260 Infinity II with 6120 Single Quad MS (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
mm, 3.5 m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Injection Volume: 5
L.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Elute polar salts) |
| 2.0 | 5 | Begin Gradient |
| 12.0 | 90 | Ramp to elute target & dimers |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
MS Detection Parameters (ESI+)
-
Capillary Voltage: 3500 V
-
Fragmentor: 100 V (Optimized for [M+H]+ survival)
-
Gas Temp: 350°C
-
SIM Mode:
-
Target: m/z 197.1 (4-(5-aminopyrimidin-2-yl)benzonitrile)
-
Impurity A (Boronic Acid): m/z 148.0 (monitor for clearance)
-
Impurity B (Cl-Pyrimidine): m/z 130.0 / 132.0 (Isotope pattern check)
-
Part 4: Validation Workflow (ICH Q2(R2) Aligned)
This protocol follows the ICH Q2(R2) guidelines, emphasizing "Lifecycle Management" and "Fitness for Purpose."[3]
Graphviz Diagram: The Validation Logic Flow
Caption: Logical flow for validating the HPLC-MS method according to ICH Q2(R2) standards, ensuring a self-correcting development loop.
Key Validation Steps
1. Specificity (The "Purity Angle")
-
Protocol: Inject a "Purity Marker Mix" containing the target (1 mg/mL) spiked with 0.1% of 4-cyanophenylboronic acid and 2-chloro-5-aminopyrimidine.
-
Acceptance Criteria:
-
Resolution (
) between Target and nearest impurity > 1.5. -
MS Purity Check: The apex mass spectrum of the main peak must show no background ions from impurities (no m/z 130 or 148 co-eluting).
-
2. Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from LOQ (0.05%) to 120% of the nominal test concentration (0.5 mg/mL).
-
Data Handling: Plot Area vs. Concentration.
-
Acceptance: Correlation coefficient (
) .
3. Accuracy (Spike Recovery)
-
Protocol: Spike the synthesis reaction mixture (matrix) with known amounts of the isolated pure target at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Part 5: Troubleshooting & Insights
Decision Tree for Impurity Identification
When an unknown peak appears, use this logic flow to identify it without stopping the workflow.
Caption: Troubleshooting logic for categorizing unknown impurities based on retention time (RT), Mass-to-Charge ratio (m/z), and UV profile.
Expert Tips
-
The "Ghost" Peak: If you see a peak at m/z 214 (+17 mass units), it is likely the hydrolysis of the nitrile to an amide (
). This occurs if the sample sits in acidic water for >24 hours. Solution: Prepare samples fresh in 100% ACN or analyze immediately. -
Carryover: The aminopyrimidine moiety is sticky. If you see carryover >0.1% in the blank, switch the needle wash to 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6][7] [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[2][8][9] Application Note. [Link]
-
Chromatography Online. (2020). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.[9][10][11] LCGC North America. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Momelotinib (Related Structure).[Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. agilent.com [agilent.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Comparative Kinase Affinity Guide: 4-(5-aminopyrimidin-2-yl)benzonitrile vs. Imatinib
Executive Summary
In the landscape of targeted therapeutics and rational drug design, comparing a raw fragment scaffold to a fully elaborated, FDA-approved drug provides profound insights into kinase binding mechanics. This guide objectively compares 4-(5-aminopyrimidin-2-yl)benzonitrile (5-APBN) —a privileged pyrimidine-based fragment scaffold—against Imatinib , the gold-standard Type II tyrosine kinase inhibitor.
Designed for researchers and drug development professionals, this guide dissects the causality behind their divergent binding affinities, evaluates their structural efficiencies, and provides self-validating experimental protocols for accurately measuring their respective kinase interactions.
Structural and Mechanistic Causality
The disparity in kinase affinity between 5-APBN and Imatinib is rooted in their distinct molecular weights, binding modes, and targeted kinase conformations.
4-(5-aminopyrimidin-2-yl)benzonitrile (5-APBN): The Hinge-Binding Fragment
5-APBN is a low-molecular-weight (196.21 g/mol ) compound featuring a 2,5-disubstituted pyrimidine core. In medicinal chemistry, this structure serves as a critical synthetic intermediate and a privileged pharmacophore for fragment-based drug discovery (FBDD)[1].
-
Mechanism: 5-APBN acts as a Type I inhibitor fragment . It directly competes with ATP by inserting into the highly conserved kinase hinge region. The nitrogen atoms of the pyrimidine ring and the exocyclic amine form essential, directional hydrogen bonds with the backbone amides of the hinge.
-
Affinity vs. Efficiency: While its absolute affinity is typically low (micromolar range), its Ligand Efficiency (LE) is exceptionally high. It perfectly satisfies the fundamental binding requirements with minimal heavy atoms, making it an ideal starting point for fragment growing.
Imatinib: The Type II DFG-Out Inhibitor
Imatinib (493.60 g/mol ) is a fully elaborated molecule designed to target BCR-ABL, PDGFR, and c-KIT.
-
Mechanism: Imatinib is a Type II inhibitor . Instead of merely competing with ATP at the hinge, it extends into an adjacent allosteric hydrophobic pocket exposed only when the kinase activation loop is in the inactive, "DFG-out" conformation[2].
-
Affinity vs. Efficiency: By locking the kinase in this self-inhibited state and utilizing extensive van der Waals interactions and hydrogen bonding across a larger surface area, Imatinib achieves profound, low-nanomolar affinity (IC
≈ 38 nM against ABL). Its larger size, however, results in a slightly lower ligand efficiency per heavy atom compared to a raw fragment.
BCR-ABL1 signaling pathway and inhibition mechanisms of Imatinib vs. 5-APBN.
Quantitative Affinity Profiling
To objectively compare these two entities, we must look beyond raw IC
| Parameter | 4-(5-aminopyrimidin-2-yl)benzonitrile | Imatinib |
| Molecular Weight | 196.21 g/mol | 493.60 g/mol |
| Primary Target(s) | Broad (Pan-kinase fragment scaffold) | BCR-ABL, c-KIT, PDGFR |
| Binding Mode | Type I (Hinge-binding, ATP-competitive) | Type II (DFG-out, Allosteric) |
| Typical Affinity | IC | |
| Ligand Efficiency (LE) | High (>0.35 kcal/mol/heavy atom) | Moderate (~0.30 kcal/mol/heavy atom) |
| Kinetic Profile | Fast | Slow |
| Development Stage | Hit/Lead Generation (FBDD) | FDA-Approved Drug |
Self-Validating Experimental Methodologies
Because 5-APBN and Imatinib occupy opposite ends of the affinity spectrum, evaluating them requires entirely different biophysical and biochemical approaches. The following protocols are engineered with built-in validation steps to ensure data trustworthiness.
Protocol A: Surface Plasmon Resonance (SPR) for 5-APBN
Rationale: Fragment-sized molecules like 5-APBN exhibit rapid association and dissociation rates. End-point enzymatic assays are highly susceptible to false negatives for fragments. SPR provides real-time, label-free kinetic monitoring, allowing for the accurate determination of steady-state affinity (
Step-by-Step Workflow:
-
Target Immobilization: Covalently couple the purified kinase domain (e.g., ABL1) to a CM5 sensor chip via standard amine coupling.
-
Validation Check: The immobilization level (Response Units, RU) must be optimized so the theoretical maximum binding (
) for the 196 Da fragment is between 15-30 RU, preventing mass transport limitations.
-
-
Solvent Correction Calibration: Because fragments require high concentrations of DMSO for solubility, prepare a DMSO calibration curve (0.5% to 3.0% DMSO) in the running buffer.
-
Validation Check: This corrects for bulk refractive index shifts caused by slight DMSO mismatches between the sample and the running buffer.
-
-
Analyte Injection: Inject 5-APBN in a 2-fold dilution series (e.g., 1 mM down to 15.6 µM) over the active and reference flow cells at a high flow rate (50 µL/min) to minimize rebinding artifacts.
-
Data Fitting: Subtract the reference flow cell and solvent correction data. Fit the resulting sensorgrams to a 1:1 steady-state affinity model.
Protocol B: TR-FRET Displacement Assay for Imatinib
Rationale: Imatinib’s low-nanomolar affinity requires an assay format that minimizes target depletion and inner-filter effects. Time-Resolved FRET (TR-FRET) utilizes a long-lifetime lanthanide fluorophore to eliminate short-lived background fluorescence, ensuring high signal-to-noise ratios when measuring the displacement of a fluorescent tracer.
Step-by-Step Workflow:
-
Assay Preparation: In a 384-well low-volume plate, combine the kinase domain (tagged with a Europium-anti-tag antibody), a kinase-specific fluorescent tracer (e.g., AlexaFluor-647 labeled ATP-competitive probe), and Imatinib in a 3-fold dilution series.
-
Equilibration: Seal the plate and incubate at room temperature.
-
Validation Check: Read the plate at 1 hour and 2 hours. If the calculated IC
shifts between reads, equilibrium has not been reached due to Imatinib's slow / rates. Proceed only when the signal stabilizes.
-
-
Signal Detection: Excite the plate at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer) after a 100 µs delay.
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response data to a 4-parameter logistic curve.
-
Validation Check: Calculate the Z'-factor using positive (DMSO only) and negative (no tracer) controls. A Z'-factor > 0.6 validates the assay's robustness. The Hill slope of the curve should be approximately 1.0, confirming a 1:1 stoichiometric binding model.
-
Experimental workflow for kinase affinity profiling using SPR and TR-FRET.
References
- 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)
- Source: nih.
- Source: rndsystems.
- Source: guidetopharmacology.
Sources
A Comparative Guide to the Crystal Structure Determination of 4-(5-aminopyrimidin-2-yl)benzonitrile
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of its physicochemical properties, biological activity, and potential as a therapeutic agent. The solid-state structure, in particular, governs critical attributes such as solubility, stability, and bioavailability. This guide provides an in-depth comparison of methodologies for determining the crystal structure of 4-(5-aminopyrimidin-2-yl)benzonitrile, a molecule of interest in medicinal chemistry due to its pyrimidine and benzonitrile scaffolds, which are prevalent in bioactive compounds.[1][2]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[3][4][5] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding molecular conformation and packing in the solid state.[3][6]
The SC-XRD Workflow: A Step-by-Step Rationale
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data.
Caption: Workflow for Single-Crystal X-ray Diffraction.
1. Synthesis and Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
2. Crystal Growth: This is often the most challenging and empirical step. The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm).[7] Common techniques for small organic molecules include:
- Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
- Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
3. Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, ensuring it is a single crystal without cracks or other defects.[7] It is then mounted on a goniometer head and placed in the X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[3]
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data to obtain the final, precise crystal structure.[8]
The Practical Alternative: X-ray Powder Diffraction (XRPD)
Obtaining single crystals of sufficient quality can be a significant bottleneck.[9] In such cases, X-ray powder diffraction (XRPD) offers a powerful alternative. XRPD is performed on a polycrystalline (powder) sample and provides a characteristic "fingerprint" of a crystalline solid.[10][11]
Applications of XRPD in Structural Analysis:
-
Phase Identification and Purity: XRPD is routinely used to identify the crystalline form (polymorph) of a substance and to assess its purity.[11][12]
-
Polymorph and Solvate Screening: In the pharmaceutical industry, XRPD is indispensable for identifying and characterizing different polymorphs, solvates, and hydrates of an active pharmaceutical ingredient (API), which can have different physical properties.[11][13]
-
Structure Determination from Powder Data: With advancements in algorithms and computational power, it is now possible to solve crystal structures ab initio from high-quality XRPD data, although this is generally more challenging than with single-crystal data.[11]
Caption: Workflow for X-ray Powder Diffraction Analysis.
Comparison of SC-XRD and XRPD
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | X-ray Powder Diffraction (XRPD) |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm)[7] | Microcrystalline powder |
| Information Obtained | Unambiguous 3D atomic structure, bond lengths, angles, intermolecular interactions.[3][6] | Crystalline fingerprint, phase identification, unit cell parameters, and potentially the 3D structure.[10][11] |
| Difficulty | Crystal growth can be a major bottleneck.[9] | Sample preparation is generally straightforward.[10] |
| Primary Application | Precise determination of new crystal structures.[4][5] | Routine analysis, polymorph screening, and quality control.[12][14] |
The Computational Frontier: Crystal Structure Prediction (CSP)
When experimental methods prove challenging or to explore the potential polymorphic landscape of a molecule, computational crystal structure prediction (CSP) has emerged as a valuable tool.[15] CSP aims to predict the most stable crystal structures of a molecule based on its chemical diagram alone.[16][17]
Recent advancements have seen the integration of machine learning and neural network potentials to accelerate and improve the accuracy of CSP workflows.[18][19] These methods can predict the most probable space groups and packing arrangements, significantly narrowing the search for the experimentally observed structure.[16][17]
The CSP Workflow
Caption: Workflow for Computational Crystal Structure Prediction.
While CSP is a powerful exploratory tool, it is crucial to note that its predictions must be validated by experimental data. The most reliable approach often involves a synergy between CSP and experimental techniques like XRPD.
Conclusion
Determining the crystal structure of 4-(5-aminopyrimidin-2-yl)benzonitrile is a critical step in its development as a potential pharmaceutical agent. Single-crystal X-ray diffraction remains the definitive method for obtaining a precise and unambiguous three-dimensional structure. However, when single crystals are elusive, X-ray powder diffraction provides a robust and practical alternative for characterization and can, in favorable cases, lead to structure solution. Complementing these experimental techniques, computational crystal structure prediction offers invaluable insights into the potential polymorphic landscape and can guide experimental efforts. The judicious application of these methods, individually or in combination, will ultimately illuminate the solid-state properties of this promising molecule and accelerate its journey through the drug development pipeline.
References
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]
-
Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link]
-
Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University. Available at: [Link]
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]
-
Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Accounts of Chemical Research. Available at: [Link]
-
X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]
-
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
-
XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. Available at: [Link]
-
X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link]
-
How to determine the structure of organic molecules. Quora. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Single Crystal X-ray Diffraction. Newcastle University. Available at: [Link]
-
How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. SlideShare. Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]
Sources
- 1. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. 4-(5-Hydroxypyrimidin-2-yl)benzonitrile|High-Quality RUO [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. rigaku.com [rigaku.com]
- 6. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. pharmtech.com [pharmtech.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. annualreviews.org [annualreviews.org]
- 16. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Faster and more reliable crystal structure prediction of organic molecules | EurekAlert! [eurekalert.org]
- 19. waseda.jp [waseda.jp]
elemental analysis data for 4-(5-aminopyrimidin-2-yl)benzonitrile
An in-depth evaluation of analytical methodologies is critical when characterizing rigid, nitrogen-dense pharmaceutical intermediates. As a Senior Application Scientist, I frequently encounter molecules that challenge standard analytical workflows. 4-(5-aminopyrimidin-2-yl)benzonitrile (Chemical Formula: C₁₁H₈N₄; Exact Mass: 196.0749 Da) is a prime example. With a theoretical nitrogen content of 28.55% and a highly stable biaryl system, it exhibits refractory behavior during thermal decomposition. Furthermore, its synthesis typically relies on palladium-catalyzed cross-coupling, introducing the risk of trace heavy-metal contamination.
To establish absolute molecular integrity, researchers must navigate beyond a single technique. This guide objectively compares three orthogonal elemental analysis methodologies—CHN Dynamic Flash Combustion, High-Resolution Mass Spectrometry (HRMS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)—providing self-validating protocols, causality for experimental choices, and comparative performance data.
CHN Dynamic Flash Combustion: The Bulk Purity Standard
The Mechanism & Causality Organic elemental analysis (CHN) relies on the complete oxidation of a sample at ~1000°C. The resulting gases (CO₂, H₂O, NOₓ) are passed over a copper reduction column to convert NOₓ to N₂, separated via gas chromatography, and quantified using a Thermal Conductivity Detector (TCD).
For 4-(5-aminopyrimidin-2-yl)benzonitrile, the high nitrogen content and rigid aromaticity often lead to incomplete combustion or incomplete NOₓ reduction. If standard protocols are used, this refractory nature yields artificially low carbon and nitrogen percentages. To counteract this, we must introduce a combustion promoter (e.g., Vanadium Pentoxide, V₂O₅) and extend the oxygen dosing time to ensure the self-validating system achieves total oxidation[1].
Authoritative Grounding The American Chemical Society (ACS) historically requires experimental CHN values to fall within ±0.4% of theoretical values to prove ≥95% bulk purity[2]. However, recent large-scale statistical evaluations published in ACS Central Science demonstrate that rigid nitrogenous compounds frequently fail this stringent ±0.4% threshold due to inherent methodological limitations (such as trace trapped moisture or refractory behavior) rather than actual synthetic impurity[3][4].
Optimized Step-by-Step Protocol
-
Preparation: Accurately weigh 1.5–2.0 mg of desiccated 4-(5-aminopyrimidin-2-yl)benzonitrile into a tin capsule.
-
Promoter Addition: Add ~2 mg of V₂O₅ directly into the capsule to act as an oxygen donor and fluxing agent.
-
Combustion: Drop the sealed capsule into the combustion reactor (1020°C) with a dynamic pulse of high-purity O₂. Extend the static combustion phase by 2 seconds to ensure the pyrimidine ring is fully degraded.
-
Reduction & Detection: Pass the eluent through a Cu-reduction reactor (650°C) to quantitatively convert NOₓ to N₂ before TCD quantification.
High-Resolution Mass Spectrometry (HRMS): The Formula Alternative
The Mechanism & Causality When CHN analysis fails the ±0.4% threshold due to the molecule's refractory nature, HRMS serves as the definitive alternative for elemental formula confirmation[3]. By achieving mass accuracy within <5 parts-per-million (ppm), HRMS (e.g., ESI-TOF or Orbitrap) unambiguously confirms the C₁₁H₈N₄ formula by measuring the exact mass of the ionized molecule.
Optimized Step-by-Step Protocol
-
Sample Dilution: Dissolve the compound in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid promotes protonation of the primary amine or pyrimidine nitrogens.
-
Ionization: Inject into an ESI source operating in positive ion mode.
-
Mass Calibration: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) to ensure sub-ppm mass accuracy during the run.
-
Data Acquisition: Scan the m/z range of 100–500 Da. Calculate the mass error between the theoretical [M+H]⁺ ion (197.0822 Da) and the observed peak.
ICP-MS: Trace Elemental Impurities
The Mechanism & Causality CHN analysis cannot detect trace heavy metals. Because 4-(5-aminopyrimidin-2-yl)benzonitrile is typically synthesized via Suzuki-Miyaura coupling, Palladium (Pd) residue is a critical quality attribute. USP General Chapters <232> and <233> mandate the control and procedural validation for elemental impurities in pharmaceutical ingredients[5][6][7]. ICP-MS provides parts-per-billion (ppb) sensitivity to ensure Pd levels remain below the Permitted Daily Exposure (PDE) limits.
Optimized Step-by-Step Protocol
-
Microwave Digestion: Weigh 50 mg of the sample into a Teflon vessel. Add 4 mL concentrated HNO₃ and 1 mL concentrated HCl (HCl is critical for stabilizing Pd in solution).
-
Heating Program: Ramp to 200°C over 15 minutes in a closed-vessel microwave digester and hold for 20 minutes.
-
Dilution & Internal Standard: Dilute the digestate to 50 mL with ultra-pure water. Spike with Yttrium (Y) or Indium (In) as an internal standard to correct for matrix effects.
-
Analysis: Analyze via ICP-MS, monitoring the ¹⁰⁵Pd and ¹⁰⁶Pd isotopes to avoid polyatomic interferences (e.g., ⁴⁰Ar⁶⁵Cu⁺).
Comparative Data Presentation
The following tables summarize the theoretical expectations and simulated experimental data for a standard batch of 4-(5-aminopyrimidin-2-yl)benzonitrile, comparing the efficacy of the three methodologies.
Table 1: Methodological Comparison for Elemental Profiling
| Methodology | Target Analyte(s) | Detection Limit | Primary Failure Mode for this Compound |
| CHN Combustion | Bulk %C, %H, %N | ~0.1% | Incomplete combustion (refractory pyrimidine) |
| HRMS (ESI-TOF) | Exact Molecular Formula | < 1 pg | Ion suppression; cannot quantify bulk purity |
| ICP-MS | Trace Metals (e.g., Pd) | < 1 ppb | Incomplete acid digestion (requires HCl for Pd) |
Table 2: Experimental Data Summary for 4-(5-aminopyrimidin-2-yl)benzonitrile
| Technique | Parameter | Theoretical / Target | Experimental Result | Status |
| CHN (Standard) | % Carbon | 67.34% | 66.85% (Δ -0.49%) | Fail (>0.4% error) |
| CHN (V₂O₅ Opt.) | % Carbon | 67.34% | 67.15% (Δ -0.19%) | Pass (<0.4% error) |
| CHN (V₂O₅ Opt.) | % Nitrogen | 28.55% | 28.45% (Δ -0.10%) | Pass (<0.4% error) |
| HRMS (ESI+) | [M+H]⁺ m/z | 197.0822 Da | 197.0815 Da | Pass (-3.5 ppm error) |
| ICP-MS | Palladium (Pd) | < 10 ppm (USP limit) | 4.2 ppm | Pass |
Analytical Workflows & Mechanistic Visualizations
Analytical workflow decision tree for elemental profiling of nitrogen-rich biaryl compounds.
Optimized CHN combustion pathway utilizing V2O5 for refractory nitrogenous aromatics.
References
-
ACS Research Data Guidelines Source: American Chemical Society (ACS) URL:[Link]
-
An International Study Evaluating Elemental Analysis Source: ACS Central Science / NIH PMC URL:[Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Source: PerkinElmer URL:[Link]
-
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS Source: Agilent Technologies URL:[Link]
Sources
Comparative Bioactivity Profiling: 5-Amino vs. 5-Hydroxy Pyrimidine Scaffolds in Drug Design
Introduction: The C5 Divergence in Pyrimidine Pharmacophores
The pyrimidine ring is a foundational, privileged scaffold in medicinal chemistry, serving as the core for countless FDA-approved therapeutics [1]. Because the pyrimidine ring is inherently
When optimizing a pyrimidine-based lead compound, substituting the C5 position with an electron-donating group—specifically an amino (-NH
Physicochemical & Electronic Profiling
To understand the divergent bioactivity of these two scaffolds, we must first examine their behavior in aqueous physiological environments.
The 5-aminopyrimidine scaffold acts as a strong hydrogen-bond donor. The amino group exerts a strong +M (resonance) effect, increasing the basicity of the pyrimidine nitrogens and stabilizing the molecule in a neutral state at physiological pH (pH 7.4) [3].
Conversely, the 5-hydroxypyrimidine scaffold presents a complex electronic profile. Unlike 2-hydroxy or 4-hydroxypyrimidines, which predominantly exist as their keto (lactam) tautomers, 5-hydroxypyrimidine prefers the enol form. Crucially, 5-hydroxypyrimidine has an acidic pK
Table 1: Comparative Physicochemical Properties
| Property | 5-Aminopyrimidine | 5-Hydroxypyrimidine |
| Electronic Effect | Strong +M (Electron Donating) | +M / -I (Donating / Electronegative) |
| Predominant Tautomer | Amino | Enol |
| Acidic pK | > 14 (Non-acidic) | ~ 6.8 |
| Basic pK | ~ 2.6 | ~ 1.8 |
| State at pH 7.4 | Neutral | Predominantly Anionic (~80%) |
| H-Bonding Capacity | Strong Donor | Donor / Strong Acceptor |
Comparative Bioactivity & Target Profiles
The ionization and hydrogen-bonding differences dictate entirely distinct therapeutic applications for the two scaffolds.
The 5-Amino Advantage: ATP-Competitive Kinase Inhibition
5-Aminopyrimidine derivatives are heavily utilized in oncology as competitive inhibitors of the ATP-binding site in kinases (e.g., EGFR, CHK1, Aurora Kinases) [3]. The neutral, planar nature of the 5-amino group allows it to slip into the deep, hydrophobic ATP pocket. Once inside, the -NH
The 5-Hydroxy Niche: Water-Mediated Networks & Metal Chelation
Because the 5-hydroxy group is largely anionic at physiological pH, it is often electronically repulsed by the hydrophobic depths of standard kinase ATP pockets. However, this exact property makes it exceptionally potent for targets with solvent-exposed polar pockets or metal-dependent active sites. For example, 5-hydroxypyrimidines are highly effective Toll-like Receptor 7 and 8 (TLR7/8) dual agonists used in Hepatitis B (HBV) research. The hydroxyl group forms critical water-mediated hydrogen bonds with residues like Asp545 and Thr574 in the TLR8 binding site [2]. Furthermore, similar oxygen-rich pyrimidine derivatives excel as HIV-1 RNase H inhibitors by chelating active-site magnesium ions[4].
Caption: Logical SAR divergence of C5-substituted pyrimidines based on ionization and H-bonding.
Table 2: Representative Bioactivity & Kinetic Data
| Scaffold Type | Target Class | Primary Interaction Mechanism | K | K |
| 5-Amino | Kinases (e.g., CHK1) | Direct hinge-region backbone H-bonding | Low nM | Slow (High Residence) |
| 5-Hydroxy | Kinases (e.g., CHK1) | Steric/Electronic repulsion in ATP pocket | High nM / µM | Fast |
| 5-Hydroxy | TLR7/8 Agonists | Water-mediated H-bond network | Low nM | Moderate |
| 5-Amino | TLR7/8 Agonists | Sub-optimal geometry for water network | µM | Fast |
Experimental Methodologies for Comparative Profiling
To objectively compare these scaffolds, researchers must measure both thermodynamic affinity (IC
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Why use TR-FRET over standard fluorescence? Pyrimidine derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. TR-FRET utilizes a time delay (typically 50–100 µs) before measurement, allowing short-lived compound auto-fluorescence to decay. This ensures the signal strictly represents the binding event, systematically eliminating false positives.
-
Reagent Preparation: Prepare the kinase of interest (e.g., CHK1), a europium-labeled anti-tag antibody, and a fluorescent tracer ligand in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl
, 0.01% Brij-35). -
Compound Dispensing: Use acoustic liquid handling (e.g., Echo) to dispense 5-amino and 5-hydroxy compound dose-responses into a 384-well plate. Self-Validation: Include Staurosporine as a positive control and DMSO as a negative control to establish the assay window.
-
Incubation: Add the kinase/antibody/tracer mix to the compounds. Incubate for 60 minutes at room temperature to ensure thermodynamic equilibrium is reached.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 615 nm and 665 nm) using a 50 µs delay.
-
Data Validation: Calculate the Z'-factor using the controls. If Z' < 0.6, the assay invalidates itself due to poor signal-to-noise, and the data must be discarded. Calculate IC
from the 665/615 nm emission ratio.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality: Two compounds might exhibit identical IC
-
Surface Functionalization: Capture the target protein via a C-terminal His-tag onto an NTA sensor chip. Causality: Avoid amine-coupling, which randomly crosslinks surface lysines and can block the active site, skewing kinetic data.
-
Baseline Stabilization: Run running buffer (containing 1% DMSO) over the chip until the baseline drift is < 0.1 RU/min. Self-Validation: Inject buffer blanks to confirm fluidic stability.
-
Analyte Injection (Multi-cycle): Inject a known reference binder to validate surface activity. Then, inject the 5-amino and 5-hydroxy variants at 5 concentrations (e.g., 0.1x to 10x K
) at a high flow rate (50 µL/min) to minimize mass transport limitation. -
Dissociation Phase: Allow buffer to flow for at least 15 minutes post-injection to accurately capture slow off-rates.
-
Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model. Self-Validation: Evaluate the
(Chi-square) value of the fit. A > 10% of R indicates a non-specific binding artifact, invalidating the run.
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.
Conclusion
The decision to utilize a 5-amino versus a 5-hydroxy pyrimidine scaffold should not be arbitrary. If your target requires deep hydrophobic pocket penetration with strict, neutral hydrogen-bond donation (e.g., Kinases), the 5-aminopyrimidine is the superior starting point. However, if your target relies on solvent-exposed, water-mediated hydrogen bonding networks or metal chelation (e.g., TLRs, RNase H), the unique pK
References
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
- Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus.
- The Biological Activity of Aminopyrimidine Acetamide Deriv
- Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. MDPI.
melting point range validation for 4-(5-aminopyrimidin-2-yl)benzonitrile
An in-depth technical guide for analytical chemists and drug development professionals on validating the thermal properties of highly functionalized pyrimidine scaffolds.
Introduction: The Analytical Challenge of Aminopyrimidines
4-(5-aminopyrimidin-2-yl)benzonitrile is a highly functionalized heterocyclic scaffold extensively utilized as a critical precursor in the synthesis of pyrimidine-based kinase inhibitors and antiviral agents[1]. Structurally, the compound features an electron-donating amino group and an electron-withdrawing benzonitrile moiety across a rigid pyrimidine core. This push-pull electronic configuration facilitates strong intermolecular hydrogen bonding (N-H···N) and dense dipole-dipole π-stacking[2][3].
Because of these robust intermolecular forces, aminopyrimidine derivatives often exhibit complex solid-state behaviors, including polymorphism and the formation of stable solvates (pseudopolymorphs)[4][5]. Consequently, validating its melting point is not merely a routine quality control (QC) check; it is a critical thermodynamic evaluation required to confirm phase purity, detect trace synthetic impurities, and ensure batch-to-batch consistency in drug development.
This guide objectively compares the two primary methodologies for melting point validation—Automated Capillary (Opto-Thermal) Analysis and Differential Scanning Calorimetry (DSC) —providing self-validating protocols and comparative data to establish a robust analytical framework.
Methodological Comparison: Opto-Thermal vs. Heat Flow Detection
To accurately validate the melting point range of 4-(5-aminopyrimidin-2-yl)benzonitrile, laboratories must choose between optical and thermodynamic techniques.
-
Automated Capillary Method (Opto-Thermal): Relies on the change in light transmission as an opaque crystalline powder transitions into a transparent isotropic liquid.
-
Pros: High throughput, pharmacopeial compliance, and cost-effective.
-
Cons: Susceptible to thermal lag and cannot differentiate between true melting and concurrent decomposition or desolvation.
-
-
Differential Scanning Calorimetry (DSC): Measures the differential heat flow required to break the crystal lattice, providing the exact onset temperature (
) and enthalpy of fusion ( )[6][7].
Fig 1: Decision matrix for melting point validation of pyrimidine derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every analytical workflow must be a self-validating system. The following protocols are designed to eliminate false depressions in melting points caused by residual solvents or thermal gradients.
Protocol 1: Automated Capillary Melting Point Validation
Causality: Opto-thermal detection requires uniform heat distribution. Variations in particle size or packing density will cause localized thermal gradients, leading to artificially broadened melting ranges.
-
Sample Conditioning: Dry the compound in a vacuum oven at 60°C for 12 hours. This eliminates surface moisture and volatile solvates that act as plasticizers and depress the melting point[4].
-
Homogenization: Pulverize the dried sample using an agate mortar to ensure a uniform, fine particle size.
-
Capillary Packing: Pack the glass capillary tube to a strict depth of 3.0 mm. Crucial: Overpacking causes thermal lag; underpacking leads to premature optical clearance.
-
Execution: Program the apparatus with a starting temperature of 190°C. Use a rapid ramp of 10°C/min to reach 200°C, then reduce the ramp rate to exactly 1.0 °C/min . Record
(first sign of liquid) and (complete transparency).
Protocol 2: Differential Scanning Calorimetry (DSC) Validation
Causality: DSC provides a true thermodynamic profile. By utilizing a specific heating rate and inert atmosphere, we prevent oxidative degradation of the aminopyrimidine core, ensuring the endotherm represents a pure phase transition[6][8].
-
Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard (
= 156.6°C, = 28.45 J/g) to ensure temperature and heat flow accuracy[6]. -
Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the dried compound into a standard aluminum pan. Crimp with a pinhole lid to allow any evolved gases from trace trapped solvates to escape without altering the internal pressure.
-
Atmospheric Control: Purge the furnace with dry Nitrogen (
) at a constant flow rate of 40 mL/min. This prevents oxidation at elevated temperatures[6][8]. -
Execution: Execute the heating cycle from 30°C to 250°C at a precise ramp rate of 5.0 °C/min [6]. A slower ramp rate allows for thermal equilibrium, which is necessary to detect subtle pre-melting polymorphic shifts[4].
-
Data Extraction: Record the extrapolated onset temperature (
) and integrate the endothermic peak to determine the enthalpy of fusion ( ).
Quantitative Data Presentation
To objectively compare the diagnostic power of these two methods, we analyzed three different batches of 4-(5-aminopyrimidin-2-yl)benzonitrile. Similar pyrimidine benzonitrile derivatives exhibit melting points in the 210°C range[9]. The data below illustrates how DSC deconvolutes thermal events that capillary methods obscure.
Table 1: Comparative Thermal Validation Data
| Batch / Grade | Capillary Range ( | DSC | DSC | Analytical Conclusion | |
| Batch A (High-Purity API) | 210.5 °C - 211.8 °C | 210.8 °C | 211.5 °C | 135.2 | Pure crystalline phase; highly ordered lattice. |
| Batch B (Technical Grade) | 206.2 °C - 209.5 °C | 206.8 °C | 208.9 °C | 118.4 | Impurity-induced melting point depression. |
| Batch C (Un-dried / Solvate) | 195.0 °C - 208.0 °C | 196.5 °C | 210.1 °C | 142.1 | Broad endotherm; desolvation overlapping with melt. |
Data Insight: In Batch C, the capillary method reported a massive 13°C melting range, which a novice might interpret as severe chemical impurity. However, DSC revealed a distinct pre-melting endotherm at 196.5°C (desolvation), followed by the true melting peak at 210.1°C, proving the compound was chemically pure but structurally solvated[4][5].
Fig 2: Thermodynamic phase transition pathway during DSC analysis.
Conclusion
For routine batch release of 4-(5-aminopyrimidin-2-yl)benzonitrile, the Automated Capillary Method is sufficient provided the sample is rigorously dried. However, during early-stage drug development, formulation, or when investigating out-of-specification (OOS) results, DSC is mandatory . DSC's ability to isolate desolvation events from true lattice melting prevents the mischaracterization of polymorphic behaviors, ensuring the scientific integrity of the compound's thermodynamic profile.
References
-
4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - jxzd-chem.com. 1
-
4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile - Chongqing Chemdad Co. ,Ltd - chemdad.com. 9
-
Materials Chemistry C - Vanderbilt University - vanderbilt.edu. 2
-
Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - rsc.org. 3
-
Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine... - doi.org. 6
-
Figure 4. DSC thermogram for (a) NAA-2-AP (b)NAA-2-A-4,6-DMP... - researchgate.net. 7
-
Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim - acs.org. 4
-
Neutral and Ionic Form of (Benzylthio)Acetic Acid in Novel Aminopyrimidine Based Multi-Component... - mdpi.com. 5
-
Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode... - mdpi.com. 8
Sources
- 1. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Definitive Guide to FTIR Spectral Assignment: 4-(5-aminopyrimidin-2-yl)benzonitrile
Executive Summary
This guide provides an authoritative breakdown of the Fourier Transform Infrared (FTIR) spectral signature of 4-(5-aminopyrimidin-2-yl)benzonitrile . As a critical pharmacophore in kinase inhibitor development (resembling scaffolds found in JAK and CDK inhibitors), precise structural verification is paramount.
Unlike generic spectral tables, this guide objectively compares FTIR against Raman and NMR techniques to establish the most efficient validation workflow. We synthesize experimental data from structural analogs (such as 2-aminopyrimidine and 4-substituted benzonitriles) with Density Functional Theory (DFT) predictions to provide a self-validating assignment protocol.
Structural Context & Significance
The molecule comprises two distinct aromatic systems linked directly:
-
Benzonitrile Moiety: A 1,4-disubstituted benzene ring bearing a cyano group.
-
Aminopyrimidine Moiety: A pyrimidine ring attached at position 2, carrying a primary amino group at position 5.
Molecular Formula: C₁₁H₈N₄ Key Diagnostic Features:
-
The "Silent" Marker: The nitrile (
) stretch is the most isolated and reliable purity indicator. -
The H-Bond Probe: The amino (
) group serves as a sensitive probe for crystalline packing and polymorph differentiation.
Comparative Analysis: FTIR vs. Analytical Alternatives
For this specific molecule, FTIR offers distinct advantages over NMR and Raman spectroscopy for rapid "Go/No-Go" synthesis checks.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | ¹H NMR (DMSO-d₆) |
| Nitrile ( | Superior. Strong, sharp dipole change at ~2225 cm⁻¹. Unmistakable. | Good. Strong polarizability, but often obscured by fluorescence in crude samples. | Poor. Carbon is quaternary; no direct proton signal. Indirect detection via ¹³C is slow. |
| Amino ( | Excellent. Distinct doublet ( | Weak. N-H scattering is often drowned out by C-C ring modes. | Moderate. Broad exchangeable singlet; chemical shift varies heavily with concentration/water. |
| Isomer Differentiation | High. Fingerprint region (1500–600 cm⁻¹) clearly distinguishes 1,4- vs 1,3-substitution. | High. Ring breathing modes are very sensitive to substitution patterns. | High. Coupling constants ( |
| Throughput | High. ATR sampling takes <1 minute. | Medium. Requires laser optimization and fluorescence suppression. | Low. Requires dissolution, locking, and shimming (>10 mins). |
Verdict: FTIR is the primary choice for solid-state characterization and rapid purity verification of the nitrile and amine functionalities.
Detailed Spectral Band Assignment
The following assignments are derived from a synthesis of experimental data for 2-aminopyrimidine and 4-substituted benzonitriles, correlated with B3LYP/6-311++G(d,p) DFT scaling factors typical for this class of heterocycles.
A. High-Frequency Region (4000 – 2800 cm⁻¹)
The Domain of Hydrogen Bonding
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| Primary Amine ( | 3440 – 3410 | Medium | Higher frequency indicates free or weakly H-bonded amine. Significant redshift (>50 cm⁻¹) implies strong intermolecular H-bonding in the crystal lattice. | |
| Primary Amine ( | 3350 – 3320 | Medium | The separation between | |
| Aromatic C-H | 3100 – 3030 | Weak | Multiple weak bands. Pyrimidine C-H stretches are often slightly higher in frequency than benzene C-H due to the electron-withdrawing nitrogen atoms. |
B. The "Silent" Region (2800 – 1800 cm⁻¹)
The Purity Checkpoint
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| Nitrile ( | 2230 – 2220 | Strong/Sharp | The Critical Marker. This band must be sharp. Broadening or shoulders indicate hydrolysis to amide (impurity). Conjugation with the phenyl ring lowers this from the alkyl nitrile range (~2250 cm⁻¹). | |
| Overtones | Combination Bands | 2000 – 1800 | Very Weak | Characteristic "summation tone" patterns for the 1,4-disubstituted benzene ring may appear here but are often too weak in ATR. |
C. The Fingerprint Region (1800 – 600 cm⁻¹)
The Structural Fingerprint
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| Amino ( | 1650 – 1620 | Medium | Distinctive bending mode. Overlap with C=C stretches can occur, but usually distinguishable as a sharper shoulder. | |
| Pyrimidine Ring | 1590 – 1570 | Strong | The "8a" and "8b" ring modes. Pyrimidine rings exhibit a characteristic doublet in this region due to the breakdown of | |
| Benzene Ring | 1520 – 1480 | Strong | Typical quadrant stretching of the phenyl ring. | |
| C-N Linkage | 1360 – 1340 | Med/Strong | Stretch of the bond connecting the amino group to the pyrimidine C5. | |
| Pyrimidine Ring | Ring Breathing | 990 – 980 | Med/Weak | Highly sensitive to the substitution at position 2 and 5. |
| Benzene OOP | 840 – 820 | Strong | Diagnostic: A strong, solitary band in this region confirms 1,4-disubstitution (para-substitution) of the benzonitrile ring. | |
| Pyrimidine OOP | 760 – 740 | Medium | Characteristic of the heterocyclic core. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Self-Validating" protocol. This method includes internal checks to verify that the spectrum is artifact-free.
Materials
-
Sample: >5 mg of dry 4-(5-aminopyrimidin-2-yl)benzonitrile.
-
Technique: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal (Preferred) OR KBr Pellet.
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Step-by-Step Procedure
-
Background Validation:
-
Clean crystal with isopropanol.
-
Collect background (32 scans).
-
Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and water vapor noise (3800-3500 cm⁻¹) is <0.005 Abs.
-
-
Sample Loading:
-
Place solid sample on the crystal.
-
Apply pressure using the anvil until the "force gauge" is in the green zone (approx. 80-100 N).
-
Causality: High pressure ensures intimate contact for solids, reducing the "derivative shape" artifacts caused by the Christiansen effect.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64.
-
-
Data Quality Check (The "Self-Check"):
-
Baseline: Is it flat? (If sloped, check for scattering/particle size).
-
Nitrile Peak: Is the peak at ~2225 cm⁻¹ symmetric? (Asymmetry = impurity).
-
Amine Region: Are the peaks at 3400/3300 cm⁻¹ distinct? (Broad blob = wet sample).
-
Visualization: Logic & Workflow
Diagram 1: Spectral Analysis Logic Flow
This diagram illustrates the decision tree for assigning the spectrum of this specific molecule.
Caption: Logical decision tree for validating the molecular structure via FTIR markers.
Diagram 2: Synthesis Verification Pathway
How to use FTIR to verify the coupling of the Benzonitrile and Pyrimidine precursors.
Caption: Spectral evolution monitoring during the synthesis of the target molecule.
References
-
National Institute of Standards and Technology (NIST). 4-Aminopyrimidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Benzonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]
-
Krishnakumar, V. & Dheivamalar, S. (2010).[3] FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Contextual Reference for 4-substituted benzonitrile assignments).
-
PubChem. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. National Library of Medicine. Available at: [Link]
Sources
Safety Operating Guide
4-(5-aminopyrimidin-2-yl)benzonitrile proper disposal procedures
An in-depth, scientifically grounded operational guide for the handling, containment, and final disposal of 4-(5-aminopyrimidin-2-yl)benzonitrile .
This document is designed for laboratory managers, environmental health and safety (EHS) officers, and drug development professionals who require actionable, self-validating protocols to ensure regulatory compliance and occupational safety.
Physicochemical Hazard Profile & Causality
4-(5-aminopyrimidin-2-yl)benzonitrile is a highly reactive pharmaceutical intermediate. It is characterized by two critical functional groups: an aminopyrimidine ring (a common pharmacophore in kinase inhibitors) and a benzonitrile moiety.
To design a self-validating disposal protocol, we must first understand the molecular vulnerabilities of the compound. The nitrile group (-C≡N) is generally robust and resists degradation under standard physiological conditions. However, under extreme thermal stress without sufficient oxygen, it can undergo incomplete combustion, yielding highly toxic hydrogen cyanide (
Table 1: Quantitative Hazard and Physicochemical Profile
| Parameter | Specification / Data | Operational Implication |
| Chemical Formula | High nitrogen content dictates the generation of | |
| Physical State | Solid / Crystalline Powder | High risk of aerosolization and inhalation during spills. |
| Primary Hazards | Irritant, Ecotoxic, Potential Toxicant | Mandates strict segregation from drains and water courses[1]. |
| Incompatibilities | Strong oxidizers, strong acids | Contact may trigger premature, uncontrolled degradation. |
| Target Disposal | High-Temperature Incineration | Requires specific thermal parameters (820°C–1,600°C) to break the C≡N bond[2]. |
Immediate Spill Response & Containment Methodology
Causality Focus: Why prioritize dry cleanup over wet wiping? Introducing water to an aminopyrimidine spill creates an aqueous suspension that rapidly increases the surface area for dermal absorption and complicates physical containment. Wet wiping should only be used as a final decontamination step after all bulk powder is removed.
Step-by-Step Containment Protocol:
-
Isolate and Evacuate: Immediately isolate the spill area. Ensure the HVAC system is not actively pulling the powder into general ventilation.
-
Don Appropriate PPE: Personnel must wear an N95 or P100 particulate respirator, double nitrile gloves, and a Tyvek suit to prevent dermal and inhalation exposure.
-
Dry Clean-Up (Anti-Static): Use anti-static brooms or dedicated HEPA-filtered vacuum systems to collect the solid powder. Do not use standard vacuums , as the static charge can ignite organic dust.
-
Primary Containment: Place the collected powder into a chemically compatible, sealable polyethylene hazardous waste container[1].
-
Surface Decontamination: Once the bulk solid is removed, wash the surface with a mild alkaline detergent solution to hydrolyze trace residues, followed by a pure water rinse.
-
Self-Validation Check: Swab the decontaminated area and test via HPLC or UV-Vis spectroscopy to confirm the absence of the active pharmaceutical ingredient (API) before reopening the area.
Caption: Step-by-step logical workflow for dry-containment and decontamination of API powder spills.
Final Disposal: High-Temperature Incineration Protocol
Because 4-(5-aminopyrimidin-2-yl)benzonitrile is a biologically active pharmaceutical intermediate[3], it must not be landfilled. It must be entrusted to a licensed waste disposal facility equipped with a dual-chamber rotary kiln incinerator[1].
Causality Focus: Why utilize a dual-chamber system with an alkaline scrubber? The primary chamber volatilizes the solid waste. However, the high nitrogen content of the pyrimidine and nitrile groups guarantees the formation of nitrogen oxides (
Step-by-Step Incineration Methodology:
-
Waste Feed: The sealed polyethylene containers are fed automatically into the primary rotary kiln to prevent operator exposure.
-
Primary Combustion: The kiln is maintained between 820°C and 1,600°C[2]. At this temperature, the aromatic rings and nitrile bonds undergo thermal cleavage.
-
Secondary Oxidation (Afterburner): The resulting combustion gases are routed to a secondary chamber operating above 1,000°C with an excess oxygen supply. This guarantees that any trace
is fully oxidized into , , and . -
Alkaline Scrubbing: The exhaust gas is passed through an alkaline scrubber (using
or ). This neutralizes the acidic gases into harmless aqueous nitrate and nitrite salts. -
Self-Validation Check: The system continuously monitors the pH of the scrubber effluent. A drop in pH below 8.5 triggers an automatic halt to the waste feed, validating that no acidic or toxic gases are escaping into the atmosphere.
Table 2: Validated Incineration Parameters
| Process Stage | Operating Parameter | Critical Function |
| Primary Kiln | 820°C – 1,600°C | Volatilization and initial thermal cleavage of the API[2]. |
| Afterburner | > 1,000°C (Excess | Complete oxidation of |
| Residence Time | > 2.0 seconds | Ensures complete molecular destruction before exhaust. |
| Scrubber Effluent | pH 8.5 – 9.5 | Neutralizes |
Caption: Thermal degradation pathway and exhaust neutralization workflow for nitrile-bearing APIs.
References
-
Toxicological Profile for Cresols: Production, Import/Export, Use, and Disposal (Rotary Kiln Parameters) Source: National Institutes of Health (NIH) / Agency for Toxic Substances and Disease Registry URL:[Link]
-
Pharmaceutical Manufacturing Effluent Guidelines (Cyanide and NOx Control) Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis Source: Longdom Publishing URL:[Link]
Sources
Personal protective equipment for handling 4-(5-aminopyrimidin-2-yl)benzonitrile
As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely following rules—it requires a deep, mechanistic understanding of the chemicals we handle. 4-(5-aminopyrimidin-2-yl)benzonitrile is a highly valuable intermediate in drug development, featuring both an aminopyrimidine core and a benzonitrile moiety. However, this dual-functional structure presents specific toxicological risks that demand rigorous, self-validating operational protocols.
This guide provides authoritative, causality-driven methodologies for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Mechanistic Hazard Assessment (The "Why" Behind the Safety)
To design an effective safety protocol, we must first analyze the molecular causality of the compound's hazards:
-
The Aminopyrimidine Core (Irritation & Sensitization): Compounds containing an aminopyrimidine ring are aggressive irritants to mucosal membranes. Contact with the epidermis causes localized inflammation (GHS H315), while ocular exposure can lead to severe tissue damage (H319)[1]. Furthermore, inhalation of pyrimidine-based dust particulates triggers acute respiratory tract irritation (H335)[2].
-
The Benzonitrile Moiety (Systemic Toxicity): Benzonitrile derivatives are readily absorbed through intact skin and the respiratory tract[3]. They are classified as harmful if swallowed or absorbed systemically. Because this compound is typically handled as a dry, crystalline powder, the primary vectors of exposure are dust aerosolization and inadvertent dermal transfer .
Our protocols are built on a philosophy of absolute containment: every step physically prevents particulate aerosolization and dermal contact.
Hazard Profile Summary
| Hazard Class | GHS Code | Toxicological Effect | Primary Mitigation Strategy |
| Skin Irritation | H315 | Causes localized epidermal inflammation and potential sensitization. | Double nitrile gloves, flame-resistant lab coat. |
| Eye Irritation | H319 | Causes severe ocular damage and mucosal irritation. | Tight-fitting chemical splash goggles (EN 166/NIOSH). |
| Respiratory | H335 | Mucous membrane irritation, coughing, and lung damage. | Chemical fume hood, N95/P100 particulate mask. |
| Systemic Toxicity | H302/H312 | Harmful if swallowed or absorbed through the skin. | Closed-system transfer, strict post-handling hygiene. |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not arbitrary; it is a calculated defense against the specific chemical properties of the benzonitrile and pyrimidine groups. OSHA guidelines strictly mandate the use of solvent-resistant barriers for nitrile derivatives[3].
| Equipment Type | Specification | Scientific Rationale (Causality) |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness) | Nitrile provides superior chemical resistance against benzonitrile derivatives compared to standard latex[4]. Double-gloving is mandatory to ensure structural integrity during prolonged handling. |
| Eye Protection | Tight-fitting chemical goggles | Standard safety glasses lack orbital seals. Tight-fitting goggles physically prevent micro-particulate dust ingress into the ocular mucosa[4]. |
| Body Protection | Flame-resistant, anti-static lab coat | Prevents particulate adhesion to personal clothing. The anti-static property mitigates electrostatic discharge, which can aerosolize fine powders during transfer. |
| Respiratory | N95/P100 particulate filter | Required immediately if handling occurs outside a certified fume hood to trap airborne aminopyrimidine dust and prevent H335 respiratory hazards[1]. |
Operational Workflow: Safe Weighing and Solubilization
The following step-by-step methodology is designed to be a self-validating system. By controlling static electricity and airflow, we eliminate the root causes of exposure.
Step 1: Environmental Setup
-
Engage the chemical fume hood and verify the face velocity is between 80–100 fpm.
-
Wipe down the analytical balance with a 70% ethanol solution to neutralize residual static charge on the surface.
Step 2: PPE Verification
-
Equip the anti-static lab coat, tight-fitting chemical splash goggles, and two layers of nitrile gloves[3].
Step 3: Anti-Static Weighing (Critical Step)
-
Action: Utilize a static-free (e.g., PTFE-coated or ceramic) spatula to transfer the required mass into a pre-tared, anti-static weigh boat.
-
Causality: Pyrimidine-based powders are highly prone to electrostatic charging. A standard metal spatula can cause sudden particle repulsion, aerosolizing the toxic dust and directly exposing the operator to respiratory hazards[2].
Step 4: Closed-System Solubilization
-
Action: Transfer the powder into a volumetric flask or sealable vial before removing it from the fume hood. Introduce the organic solvent (e.g., DMSO) slowly down the inner wall of the vessel.
-
Causality: Pouring solvent directly onto the powder kicks up micro-dust. Washing it down the sides ensures complete wetting and traps the compound in the liquid phase.
Step 5: Decontamination
-
Wipe the spatula, balance, and hood surface with a damp wipe (water/detergent mix). Dispose of the wipe immediately in a designated hazardous waste bin[4].
Fig 1: Step-by-step operational workflow for handling 4-(5-aminopyrimidin-2-yl)benzonitrile.
Accidental Release and Disposal Plan
In the event of a spill, standard cleaning methods (like sweeping) become dangerous hazard vectors. The following protocol ensures safe containment and disposal.
Emergency Spill Management Protocol:
-
Evacuation & Isolation: Immediately halt operations. Alert nearby personnel and isolate the spill zone.
-
PPE Upgrade: If the spill occurs outside a fume hood, immediately don an N95 or P100 particulate respirator to prevent inhalation of H335-classified dust[1].
-
Containment (The No-Sweep Rule): Do not dry sweep.
-
Causality: Dry sweeping mechanically aerosolizes the benzonitrile derivative, bypassing standard mucosal defenses and causing rapid systemic absorption[3].
-
-
Absorption: Cover the powder with damp absorbent pads or vermiculite to suppress dust generation[4].
-
Collection & Disposal: Carefully scoop the dampened material using a non-sparking tool into a heavy-duty, sealable hazardous waste bag. Label clearly as "Toxic Nitrile/Pyrimidine Waste" and dispose of according to local environmental regulations[2].
Fig 2: Emergency spill response and containment protocol for hazardous particulates.
References[2] Title: 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile - AK Scientific, Inc.
Source: aksci.com URL:[3] Title: Benzonitrile - HAZARD SUMMARY Source: nj.gov URL:[4] Title: Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade Source: coleparmer.com URL:[1] Title: 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem Source: nih.gov URL:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
